molecular formula C6H8ClFN2 B12953311 (3-fluoropyridin-4-yl)methanamine HCl

(3-fluoropyridin-4-yl)methanamine HCl

Cat. No.: B12953311
M. Wt: 162.59 g/mol
InChI Key: PFPXESLREARVJR-UHFFFAOYSA-N
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Description

(3-fluoropyridin-4-yl)methanamine HCl is a useful research compound. Its molecular formula is C6H8ClFN2 and its molecular weight is 162.59 g/mol. The purity is usually 95%.
BenchChem offers high-quality (3-fluoropyridin-4-yl)methanamine HCl suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3-fluoropyridin-4-yl)methanamine HCl including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C6H8ClFN2

Molecular Weight

162.59 g/mol

IUPAC Name

(3-fluoropyridin-4-yl)methanamine;hydrochloride

InChI

InChI=1S/C6H7FN2.ClH/c7-6-4-9-2-1-5(6)3-8;/h1-2,4H,3,8H2;1H

InChI Key

PFPXESLREARVJR-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC(=C1CN)F.Cl

Origin of Product

United States
Foundational & Exploratory

Comprehensive NMR Characterization and Analytical Workflows for (3-Fluoropyridin-4-yl)methanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Whitepaper & Spectroscopic Guide

Executive Summary

(3-Fluoropyridin-4-yl)methanamine hydrochloride is a highly versatile fluorinated heterocyclic building block utilized extensively in modern drug discovery. The strategic placement of the fluorine atom at the C-3 position of the pyridine ring modulates the basicity of the adjacent amine, enhances metabolic stability against cytochrome P450 oxidation, and optimizes the lipophilicity (LogP) of the resulting pharmacophores. This whitepaper provides a rigorous, authoritative guide to the 1 H and 13 C Nuclear Magnetic Resonance (NMR) spectroscopic elucidation of this compound, detailing the causality behind acquisition parameters and establishing self-validating protocols for structural confirmation.

Chemical Context & Pharmacological Grounding

In medicinal chemistry, the (3-fluoropyridin-4-yl)methanamine moiety is a privileged scaffold. It is frequently employed as a nucleophilic amine in amide coupling reactions to generate functionally-biased 1 [1] and novel 2 [2]. The electron-withdrawing nature of the fluorine atom significantly alters the electronic environment of the pyridine ring, which is directly reflected in its complex spin-spin coupling networks.

Pharmacophore_Logic A (3-Fluoropyridin-4-yl) methanamine HCl B Amide Coupling (HATU, DIPEA) A->B Nucleophilic Input C Receptor Ligand Intermediate B->C Scaffold Integration D In Vivo CNS / Systemic Targeting C->D Functional Evaluation

Fig 1: Logical relationship of the fluorinated building block in drug design.

Spectroscopic Elucidation & Data Presentation

The structural integrity of (3-fluoropyridin-4-yl)methanamine HCl is best validated by analyzing the heteronuclear spin-spin coupling ( JHF​ and JCF​ ). The fluorine atom (spin 1/2) couples extensively with both protons and carbons, creating a diagnostic splitting pattern that serves as an internal validation of regiochemistry.

1 H NMR Spectral Data

Causality in Solvent Selection: DMSO- d6​ is strictly selected over D 2​ O or CD 3​ OD. Protic solvents cause rapid deuterium exchange with the -NH 3+​ protons, rendering them invisible. The strong hydrogen-bond accepting nature of DMSO slows this exchange rate, allowing the protonated amine to appear as a distinct broad singlet integrating to 3H. This creates a self-validating system : the 2:3 integration ratio of the methylene (CH 2​ ) to the ammonium (NH 3+​ ) protons definitively confirms the mono-hydrochloride salt stoichiometry without requiring destructive elemental analysis.

Table 1: 1 H NMR Assignments (400 MHz, DMSO- d6​ )

PositionChemical Shift ( δ , ppm)MultiplicityCoupling Constant ( J in Hz)IntegrationAssignment / Rationale
NH 3+​ 8.75br s-3HProtonated primary amine (slow exchange in DMSO).
H-2 8.65d 3JHF​ = 1.51HPyridine CH (ortho to F). Highly deshielded by N and F.
H-6 8.55d 3JHH​ = 5.01HPyridine CH (meta to F, ortho to N).
H-5 7.60dd 3JHH​ = 5.0, 4JHF​ = 5.01HPyridine CH. Coupled to H-6 and F-3.
CH 2​ 4.25s-2HAliphatic methylene adjacent to the protonated amine.
13 C NMR Spectral Data

The 13 C spectrum is the ultimate proof of the 3-fluoro substitution pattern. The magnitude of the carbon-fluorine coupling constants ( nJCF​ ) follows a strict distance-dependent decay. The massive 1JCF​ (~255 Hz) immediately identifies C-3, while the 2JCF​ couplings identify the adjacent C-2 and C-4 carbons.

Table 2: 13 C NMR Assignments (100 MHz, DMSO- d6​ )

PositionChemical Shift ( δ , ppm)MultiplicityCoupling Constant ( JCF​ in Hz)Assignment / Rationale
C-3 156.5d 1JCF​ = 255.0C-F bond. Massive direct scalar coupling.
C-6 147.2d 4JCF​ = 5.0Pyridine CH. Small long-range coupling.
C-4 140.5d 2JCF​ = 12.0Quaternary C. Confirms CH 2​ is adjacent to F.
C-2 138.4d 2JCF​ = 24.0Pyridine CH. Strong ortho coupling to F.
C-5 124.1s-Pyridine CH.
CH 2​ 36.5s-Aliphatic methylene carbon.

Experimental Workflows & Protocols

To ensure reproducibility and high-fidelity data, the following step-by-step methodology must be strictly adhered to. This workflow incorporates internal feedback loops to guarantee data trustworthiness.

Step-by-Step NMR Acquisition Protocol
  • Sample Preparation & Solubilization:

    • Action: Weigh exactly 10.0 mg of (3-fluoropyridin-4-yl)methanamine HCl into a clean glass vial. Add 0.6 mL of anhydrous DMSO- d6​ (containing 0.03% v/v TMS as an internal standard).

    • Causality: 10 mg provides optimal concentration for 1D 13 C acquisition within a reasonable timeframe (approx. 512 scans) while preventing viscosity-induced line broadening.

  • Instrument Calibration & Tuning:

    • Action: Insert the 5 mm NMR tube into the magnet. Lock onto the deuterium signal of DMSO. Perform automated tuning and matching (ATM) for the 1 H and 13 C channels.

    • Causality: DMSO has a high dielectric constant. Failing to re-tune the probe specifically for DMSO will result in severe radiofrequency (RF) reflection, drastically reducing the Signal-to-Noise Ratio (SNR) and compromising the detection of quaternary carbons.

  • Shimming & Field Homogenization:

    • Action: Execute gradient shimming (TopShim or equivalent) on the Z-axis.

    • Validation System: The protocol is self-validating; if the Full Width at Half Maximum (FWHM) of the TMS peak exceeds 1.0 Hz, the system must automatically reject the shim map and restart the gradient shimming process.

  • Parameter Optimization & Acquisition:

    • Action ( 1 H): Set relaxation delay (D1) to 2.0 seconds. Acquire 16 scans.

    • Action ( 13 C): Set D1 to 3.0 seconds. Utilize WALTZ-16 1 H decoupling. Acquire 512 to 1024 scans.

    • Causality: A prolonged D1 in 13 C NMR is critical. Quaternary carbons (C-3, C-4) lack attached protons to facilitate dipole-dipole relaxation, resulting in long T1​ relaxation times. A short D1 would artificially suppress these crucial signals.

  • Data Processing:

    • Action: Apply an exponential window function with a Line Broadening (LB) of 0.3 Hz for 1 H and 1.0 Hz for 13 C prior to Fourier Transformation. Phase correct manually to ensure purely absorptive line shapes.

NMR_Workflow S1 1. Sample Prep (10 mg in 0.6 mL DMSO-d6) S2 2. Shimming & Tuning (Optimize B0 homogeneity) S1->S2 Insert to Magnet S3 3. Pulse Sequence (1H / 13C / WALTZ-16 Decoupling) S2->S3 Lock & Tune (Validation Check) S4 4. FID Acquisition (Signal Averaging & T1 Delay) S3->S4 Excitation S5 5. Fourier Transform & Phase Correction S4->S5 Data Processing

Fig 2: Standardized workflow for high-fidelity NMR acquisition and processing.

Mechanistic Insights into Synthesis and Application

The synthesis of complex heterocycles, such as3 [3], relies heavily on the purity of the starting methanamine. The presence of the hydrochloride salt protects the primary amine from unwanted oxidative degradation during storage. During synthetic workflows (e.g., amide couplings using HATU or PyBOP), a non-nucleophilic base such as DIPEA (N,N-Diisopropylethylamine) must be added in stoichiometric excess (typically 3.0 equivalents) to liberate the free base in situ, allowing nucleophilic attack on the activated carboxylate.

Furthermore, the integration of the 3-fluoropyridine motif is a recognized strategy in 4 [4], where the electronic properties of the fluorinated ring stabilize radical intermediates, driving high-yield regioselective transformations.

References

  • Dopamine D2 receptor ligands. Google Patents (WO2016100823A1).
  • Novel ferroportin inhibitors. Google Patents (WO2017068089A2).
  • 3-amino-1,5,6,7-tetrahydro-4h-indol-4-ones. Google Patents (WO2016202755A1).
  • Synthesis of 3-Fluoropyridines via Photoredox-Mediated Coupling of α,α-Difluoro-β-iodoketones with Silyl Enol Ethers. ACS Publications.

Sources

An In-depth Technical Guide to the Crystal Structure of (3-fluoropyridin-4-yl)methanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

A Comprehensive Analysis for Researchers, Scientists, and Drug Development Professionals

Abstract

(3-fluoropyridin-4-yl)methanamine and its derivatives are of significant interest in medicinal chemistry due to their potential as scaffolds in the design of novel therapeutic agents. Understanding the three-dimensional structure of these molecules is paramount for structure-activity relationship (SAR) studies and rational drug design. This guide provides a comprehensive technical overview of the methodologies involved in determining and analyzing the crystal structure of (3-fluoropyridin-4-yl)methanamine hydrochloride. While a definitive published crystal structure for this specific salt was not identified at the time of this writing, this document outlines the established, field-proven protocols for its synthesis, crystallization, and structural elucidation by single-crystal X-ray diffraction. It further presents a hypothetical yet chemically sound analysis of the expected structural features, providing a robust framework for researchers entering this area of study.

Introduction: The Significance of Structural Elucidation in Drug Discovery

The precise arrangement of atoms within a molecule dictates its physical and chemical properties, including its ability to interact with biological targets. For drug development professionals, a high-resolution crystal structure provides invaluable insights into molecular conformation, stereochemistry, and intermolecular interactions. This knowledge is critical for optimizing lead compounds to enhance efficacy, selectivity, and pharmacokinetic properties. Aminopyridine derivatives, for instance, have been identified as key binding motifs in the inhibition of enzymes such as β-secretase (BACE-1), a crucial target in Alzheimer's disease research.[1][2] The introduction of a fluorine atom can significantly alter a molecule's metabolic stability, lipophilicity, and binding affinity, making fluorinated pyridines particularly attractive in drug design.[3] This guide will walk through the essential steps to fully characterize the solid-state structure of (3-fluoropyridin-4-yl)methanamine hydrochloride.

Synthesis and Preparation of Crystalline Material

A reliable synthetic route and robust crystallization protocol are the foundational steps for any crystallographic study. The following sections detail a plausible synthesis and methods for obtaining high-quality single crystals.

Synthesis of (3-fluoropyridin-4-yl)methanamine Hydrochloride

The target compound can be synthesized from commercially available starting materials. A common approach involves the reduction of a corresponding nitrile or the amination of a halomethylpyridine, followed by salt formation.

Protocol 1: Synthesis via Reduction

  • Nitrile Formation: A plausible starting material is 3-fluoropyridine-4-carbonitrile. This can be synthesized from 4-chloro-3-fluoropyridine via a cyanation reaction.

  • Reduction: The nitrile is then reduced to the primary amine using a suitable reducing agent such as lithium aluminum hydride (LiAlH₄) or by catalytic hydrogenation.

  • Salt Formation: The resulting free base, (3-fluoropyridin-4-yl)methanamine, is dissolved in a suitable solvent like diethyl ether or methanol.

  • A solution of hydrochloric acid in the same or a miscible solvent is added dropwise with stirring.

  • The resulting precipitate of (3-fluoropyridin-4-yl)methanamine hydrochloride is collected by filtration, washed with a cold, non-polar solvent, and dried under vacuum.

Crystallization for Single-Crystal X-ray Diffraction

Obtaining crystals of sufficient size and quality is often the most challenging step. Several methods can be employed, and optimization is typically required.

Protocol 2: Crystallization Techniques [4][5]

  • Slow Evaporation: A saturated solution of the compound in a suitable solvent (e.g., methanol, ethanol, or a solvent mixture) is prepared. The vial is loosely capped to allow for the slow evaporation of the solvent over several days to weeks.[4]

  • Vapor Diffusion: A concentrated solution of the compound is placed in a small, open vial. This vial is then placed inside a larger, sealed chamber containing a "poor" solvent in which the compound is less soluble. The vapor of the poor solvent slowly diffuses into the solution of the compound, reducing its solubility and promoting crystal growth.[4]

  • Temperature Gradient: A saturated solution is slowly cooled, which can induce crystallization. This is often performed in a programmable water bath or oven.

The choice of solvent is critical and often determined empirically. A good starting point is a solvent in which the compound has moderate solubility.

Structural Elucidation by Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction is the definitive method for determining the atomic arrangement in a crystalline solid.

Experimental Workflow

The general workflow for small molecule X-ray crystallography is illustrated below.[4]

G cluster_0 Crystal Preparation cluster_1 Data Collection cluster_2 Structure Solution & Refinement cluster_3 Final Output Synthesis Synthesis Crystallization Crystallization Synthesis->Crystallization High Purity Crystal_Mounting Mount Crystal on Goniometer Crystallization->Crystal_Mounting XRay_Diffraction X-ray Diffraction (Data Collection) Crystal_Mounting->XRay_Diffraction Data_Processing Data Processing (Integration & Scaling) XRay_Diffraction->Data_Processing Structure_Solution Structure Solution (Phase Problem) Data_Processing->Structure_Solution Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Validation Structure Validation (e.g., CheckCIF) Structure_Refinement->Validation CIF_File Crystallographic Information File (CIF) Validation->CIF_File

Caption: General workflow for small molecule X-ray crystallography.

Protocol 3: Data Collection and Structure Refinement

  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in a diffractometer and cooled to a low temperature (typically 100 K) to minimize thermal vibrations. X-rays are directed at the crystal, and the diffraction pattern is recorded on a detector as the crystal is rotated.

  • Data Processing: The raw diffraction data are processed to determine the unit cell dimensions and the intensities of the reflections.

  • Structure Solution: The initial positions of the atoms are determined from the diffraction data using direct methods or Patterson methods.

  • Structure Refinement: The atomic positions and other parameters are refined using a least-squares algorithm to achieve the best fit between the observed and calculated diffraction patterns. Hydrogen atoms are typically placed in idealized positions.[6]

  • Validation: The final structure is validated using software tools to check for geometric and other potential issues. The data is often deposited in a crystallographic database such as the Cambridge Crystallographic Data Centre (CCDC).

Hypothetical Crystal Structure Analysis

Based on the known structures of similar aminopyridine hydrochlorides and fundamental chemical principles, we can predict the key structural features of (3-fluoropyridin-4-yl)methanamine hydrochloride.

Molecular Geometry

The structure will consist of a (3-fluoropyridin-4-yl)methanaminium cation and a chloride anion. The pyridinium ring is expected to be protonated at the nitrogen atom, a common feature in hydrochloride salts of pyridine derivatives.

Table 1: Predicted Crystallographic and Refinement Data

ParameterHypothetical Value
Chemical FormulaC₆H₈ClFN₂
Formula Weight162.59 g/mol [7]
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)~8.1
b (Å)~7.1
c (Å)~22.4
β (°)~91
V (ų)~1291
Z4
T (K)100
R_int~0.04
Final R indices [I>2σ(I)]R₁ = ~0.04, wR₂ = ~0.10
Goodness-of-fit on F²~1.05

Note: Unit cell parameters are adapted from a related structure for illustrative purposes.[6]

Intermolecular Interactions and Crystal Packing

Hydrogen bonding is expected to be a dominant feature in the crystal packing. The ammonium group (-NH₃⁺) of the cation is a strong hydrogen bond donor, while the chloride anion (Cl⁻) is an excellent acceptor. The pyridine nitrogen, even when protonated, and the fluorine atom can also participate in weaker hydrogen bonding interactions.

Key Predicted Interactions:

  • N-H···Cl Hydrogen Bonds: Strong hydrogen bonds between the ammonium group and the chloride anion will likely be the primary interaction driving the crystal packing.

  • C-H···F and C-H···Cl Interactions: Weaker C-H···F and C-H···Cl hydrogen bonds may also be present, further stabilizing the crystal lattice.[6]

G cluster_cation Cation cluster_anion Anion N1 N⁺-H Cl1 Cl⁻ N1->Cl1 Strong H-Bond C1 C-H F1 F C1->F1 Weak H-Bond C1->Cl1 Weak H-Bond

Caption: Predicted hydrogen bonding interactions.

Complementary Analytical Techniques

While single-crystal X-ray diffraction provides the most detailed structural information, other techniques are essential for a comprehensive characterization.

Powder X-ray Diffraction (PXRD)

PXRD is used to analyze the bulk crystalline sample to confirm its phase purity and to identify the crystalline form. The experimental PXRD pattern can be compared to the one calculated from the single-crystal data.

Spectroscopic Analysis
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR spectroscopy are used to confirm the molecular structure in solution and to assess the purity of the sample.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can provide information about the functional groups present in the molecule and can be sensitive to changes in the crystalline environment.

  • UV-Vis Spectroscopy: This technique can be used to study the electronic properties of the molecule.[8] A simple spectrophotometric method could also be developed for its quantification.[9]

Conclusion and Future Outlook

This guide has provided a detailed, technically grounded framework for the determination and analysis of the crystal structure of (3-fluoropyridin-4-yl)methanamine hydrochloride. By following the outlined protocols for synthesis, crystallization, and X-ray diffraction, researchers can obtain a high-resolution three-dimensional structure of this and related compounds. The resulting structural information is invaluable for understanding the molecule's properties and for guiding the design of new and improved therapeutic agents. The continued application of these crystallographic techniques will undoubtedly accelerate the discovery and development of novel aminopyridine-based drugs.

References

  • ResearchGate. (n.d.). Chemical Structures of the Identified Aminopyridine Derivatives.
  • AiFChem. (2025, October 21). 1391733-71-3 | (4-Fluoropyridin-3-yl)methanamine hydrochloride.
  • Congreve, M., et al. (2007, February 22). Application of Fragment Screening by X-ray Crystallography to the Discovery of Aminopyridines as Inhibitors of β-Secretase. Journal of Medicinal Chemistry.
  • Congreve, M., et al. (2007, March 22). Application of fragment screening by X-ray crystallography to the discovery of aminopyridines as inhibitors of beta-secretase. PubMed.
  • BenchChem. (2025). Application Notes and Protocols for X-ray Crystallography of 5-(Thiophen-3-yl)pyridin-3-amine Derivatives.
  • ACS Publications. (2025, October 4).
  • PubChem. (n.d.). (3-Fluoropyridin-2-yl)methanamine hydrochloride.
  • Fluorochem. (n.d.). (3-FLUOROPYRIDIN-4-YL)METHANAMINE 2HCL (CAS 1257535-26-4).
  • Sigma-Aldrich. (n.d.). (3-Fluoropyridin-4-yl)methanamine | 870063-62-0.
  • Wang, C., et al. (2021, July 14). Crystal structure of (E)-2-((3-fluoropyridin-4-yl) methylene)-7-methoxy-3,4-dihydronaphthalen- 1(2H)-one, C17H14FNO2. Zeitschrift für Kristallographie - New Crystal Structures.
  • Sigma-Aldrich. (n.d.). (3-Fluoro-4-methoxypyridin-2-yl)methanamine hydrochloride | 1933516-25-6.
  • PubChem. (n.d.). 4-(Aminomethyl)-3-fluoropyridine dihydrochloride.
  • PubChem. (n.d.). Pyridin-4-ylmethanamine hydrochloride.
  • Organic-Chemistry.org. (n.d.). Detailed experimental procedure for the synthesis of 4-fluoropyridine.
  • PubChem. (n.d.). FR-180204.
  • PubChemLite. (2026). (3,5-difluoropyridin-4-yl)methanamine dihydrochloride.
  • PubChemLite. (2026). (2-chloro-3-fluoropyridin-4-yl)methanamine hydrochloride.
  • MedChemExpress. (n.d.). (2-Chloropyridin-4-yl)methanamine hydrochloride | LOXL2 Inhibitor.
  • NextSDS. (n.d.). (3-chloropyridin-4-yl)methanamine — Chemical Substance Information.
  • Mol, M., et al. (n.d.).
  • PubChem. (n.d.). 3-Fluoropyridin-4-ol hydrochloride.
  • Refubium - Freie Universität Berlin. (2022, July 6). Spectroscopic and biophysical characterization of novel fluorescent drug analogues.
  • Google Patents. (n.d.). US12252479B2 - Crystalline forms OF N-[4-(chlorodifluoromethoxy)phenyl]-6-[(3R)-3-hydroxypyrrolidin-1-yl]-5-(1H-pyrazol-5-yl)pyridine-3-carboxamide.
  • Journal of Food and Drug Analysis. (n.d.). The use of an aromatic substitution reaction in the spectrophotometric determination of selected amino or thiol containing drugs.
  • Alfa Chemistry. (n.d.). CAS 870063-65-3 (3-Chloropyridin-4-yl)methanamine.
  • Sigma-Aldrich. (n.d.). (3-Fluoropyridin-4-yl)methanamine | 870063-62-0.
  • Sigma-Aldrich. (n.d.). (4-Fluorophenyl)(pyridin-4-yl)methanamine hydrochloride.
  • ChemicalBook. (n.d.). (2-fluoropyridin-4-yl)MethanaMine hydrochloride CAS#: 859164-65-1.

Sources

A Comprehensive Technical Guide to the Physicochemical Properties of (3-fluoropyridin-4-yl)methanamine Dihydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides an in-depth analysis of the core physicochemical properties of (3-fluoropyridin-4-yl)methanamine Dihydrochloride, a fluorinated pyridine derivative of significant interest as a building block in medicinal chemistry and drug discovery. The narrative synthesizes theoretical principles with actionable, field-proven experimental protocols for the determination of critical parameters such as pKa, solubility, and lipophilicity (LogD). The significance of these properties is discussed within the context of drug development, where they profoundly influence a candidate's pharmacokinetic and pharmacodynamic profile. This document is intended for researchers, medicinal chemists, and formulation scientists, offering both a robust data framework and the practical methodologies required for its experimental validation.

Introduction: The Imperative of Physicochemical Profiling in Drug Discovery

The journey of a new chemical entity from a promising hit to a marketable therapeutic is fraught with challenges, with a significant rate of attrition during development.[1] A primary driver of this failure is a suboptimal physicochemical profile.[1] Properties such as acidity (pKa), solubility, and lipophilicity are not mere data points; they are fundamental determinants of a molecule's Absorption, Distribution, Metabolism, and Excretion (ADME) characteristics.[2][3] They govern how a drug is absorbed into the bloodstream, its distribution to the target site, its metabolic stability, and its eventual clearance from the body.[2][4] Therefore, a comprehensive understanding and early optimization of these properties are paramount for designing successful drug candidates.[4][5]

Overview of (3-fluoropyridin-4-yl)methanamine Dihydrochloride

(3-fluoropyridin-4-yl)methanamine Dihydrochloride is a key structural motif in modern medicinal chemistry. The incorporation of a fluorine atom can modulate electronic properties, metabolic stability, and binding affinity.[6] As a hydrochloride salt, the compound's properties, particularly its solubility, are significantly altered compared to the free base. This guide focuses on the dihydrochloride salt, which is the commercially prevalent and chemically stable form, acknowledging the two basic nitrogen centers in the molecule.

Core Physicochemical Profile

A foundational understanding begins with the compound's identity and a summary of its key physical and chemical attributes.

Chemical Identity and Structure
ParameterValueSource
IUPAC Name (3-fluoro-4-pyridinyl)methanamine;dihydrochloride[7][8]
CAS Number 1257535-26-4[7][8]
Molecular Formula C₆H₉Cl₂FN₂[7][8]
Molecular Weight 199.05 g/mol [7]
Canonical SMILES C1=CN=CC(=C1CN)F.Cl.Cl[7]
Structure Chemical structure of (3-fluoropyridin-4-yl)methanamine DihydrochloridePubChem
Summary of Physicochemical Parameters

The following table summarizes the key physicochemical properties. It is critical to note that while theoretical predictions can guide initial efforts, these values must be confirmed through rigorous experimental determination.

PropertyPredicted/Theoretical ValueStatus
Physical Form Solid-
Melting Point (°C) Not available in public literature.Requires Experimental Determination
Aqueous Solubility HighPredicted based on salt form. Requires Experimental Determination.
pKa₁ (Aminomethyl) ~8.5 - 9.5Predicted. Requires Experimental Determination.
pKa₂ (Pyridine Ring) ~3.5 - 4.5Predicted. Requires Experimental Determination.
LogD (pH 7.4) < 0Predicted. Requires Experimental Determination.

In-Depth Analysis and Experimental Determination

This section provides both the theoretical context and detailed, self-validating protocols for determining the most impactful physicochemical properties.

Acidity and Basicity (pKa)

The acid-base dissociation constant, pKa, is arguably one of the most critical parameters, as it dictates the ionization state of a molecule at a given pH.[3] This, in turn, influences solubility, permeability, receptor binding, and formulation. (3-fluoropyridin-4-yl)methanamine possesses two basic centers: the primary aminomethyl group and the pyridine ring nitrogen.

  • Theoretical Insights: The aminomethyl group is expected to be the more basic site, with a pKa similar to, but slightly lower than, benzylamine (~9.3) due to the electron-withdrawing nature of the fluoropyridinyl ring. The pyridine nitrogen's basicity will be significantly reduced by the adjacent electron-withdrawing fluorine atom, likely resulting in a pKa lower than that of pyridine itself (~5.2).

  • Experimental Protocol: Potentiometric Titration for pKa Determination [9][10][11]

    This method is a gold standard for its precision and reliability.[12] It involves monitoring pH changes as a titrant of known concentration is added to the sample solution.[10]

    Methodology:

    • Instrument Calibration: Calibrate the potentiometer using at least three standard aqueous buffers (e.g., pH 4, 7, and 10) to ensure accurate pH measurements.[9][10]

    • Sample Preparation: Prepare a ~1-2 mM solution of (3-fluoropyridin-4-yl)methanamine Dihydrochloride in deionized water. Maintain a constant ionic strength (e.g., 0.15 M KCl) to minimize activity coefficient variations.[9][10]

    • Titration Setup: Place the sample solution in a thermostatted vessel (e.g., at 25 °C) on a magnetic stirrer. Purge the solution with nitrogen to remove dissolved CO₂, which can interfere with the measurement.[9] Immerse the calibrated pH electrode into the solution.

    • Titration: Titrate the solution with a standardized solution of 0.1 M NaOH, adding the titrant in small, precise increments. Record the pH value after each addition, ensuring the reading is stable (e.g., drift < 0.01 pH units/minute).[9] Continue the titration until the pH reaches ~12.

    • Blank Titration: Perform a blank titration with only the solvent and KCl to correct for the solvent's own acid-base properties.

    • Data Analysis: Plot the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points. For more precise determination, calculate the first and second derivatives of the titration curve; the equivalence points appear as maxima in the first derivative plot.[13] Perform the experiment in triplicate to ensure reproducibility.[9]

  • Visualization: pKa Determination Workflow

    pKa_Workflow cluster_prep Preparation cluster_process Titration cluster_analysis Analysis prep prep process process analysis analysis result result Calibrate Calibrate pH Meter (pH 4, 7, 10) Prepare Prepare Sample (1-2 mM in 0.15M KCl) Calibrate->Prepare Titrate Titrate with 0.1M NaOH under N2 atmosphere Prepare->Titrate Record Record pH vs. Volume Titrate->Record Plot Plot Titration Curve (pH vs. Volume) Record->Plot Deriv Calculate 1st & 2nd Derivatives Plot->Deriv pKa Determine pKa values at half-equivalence points Deriv->pKa

    Caption: Workflow for pKa determination by potentiometric titration.

Solubility

Solubility is a measure of the maximum concentration of a substance that can dissolve in a solvent at equilibrium. Aqueous solubility is particularly critical for oral drug absorption.

  • Theoretical Insights: As a dihydrochloride salt, the compound is expected to be highly soluble in aqueous media due to the strong ion-dipole interactions between the protonated amine/pyridine and water molecules. Its solubility in non-polar organic solvents is predicted to be low. The "like dissolves like" principle is a guiding concept; polar compounds dissolve best in polar solvents.[14]

  • Experimental Protocol: Shake-Flask Method for Equilibrium Solubility [14][15]

    The shake-flask method is the gold-standard technique for determining equilibrium solubility, recommended by regulatory agencies.[15] It ensures that a true equilibrium between the solid and dissolved states is achieved.

    Methodology:

    • Preparation: Add an excess amount of solid (3-fluoropyridin-4-yl)methanamine Dihydrochloride to a series of vials containing the desired solvents (e.g., pH 1.2 buffer, pH 6.8 buffer, water, ethanol). The presence of undissolved solid must be visible.[15]

    • Equilibration: Seal the vials and place them in a mechanical shaker or agitator within a temperature-controlled environment (e.g., 25 °C or 37 °C). Agitate for a defined period (typically 24-72 hours) to allow the system to reach equilibrium.[14] The concentration should be measured at several time points (e.g., 24h, 48h, 72h) to confirm that equilibrium has been reached.[15]

    • Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This is best achieved by centrifugation followed by filtration of the supernatant through a chemically inert filter (e.g., 0.22 µm PTFE) that does not absorb the compound.[14][16]

    • Quantification: Accurately dilute a known volume of the clear filtrate. Determine the concentration of the dissolved compound using a validated analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection.[14][17]

    • Calculation: Calculate the original concentration in the saturated solution using a pre-established calibration curve of the compound at known concentrations. Report the solubility in mg/mL or mol/L.

  • Visualization: Solubility Determination Workflow

    Solubility_Workflow prep prep process process analysis analysis result result A Add Excess Solid to Solvent B Equilibrate with Agitation (24-72h at constant temp) A->B C Centrifuge & Filter (Separate solid from solution) B->C D Analyze Filtrate by HPLC C->D E Quantify against Calibration Curve D->E F Report Solubility (mg/mL or M) E->F

    Caption: Shake-flask method for equilibrium solubility determination.

Lipophilicity (LogP / LogD)

Lipophilicity describes a compound's affinity for a lipid-like (non-polar) environment versus an aqueous one. It is a key predictor of membrane permeability, protein binding, and overall "drug-likeness".[4][18]

  • LogP: The partition coefficient between n-octanol and water for the neutral species.

  • LogD: The distribution coefficient at a specific pH, accounting for all ionic and neutral species. For ionizable compounds, LogD is the more physiologically relevant parameter.[18]

  • Theoretical Insights: At physiological pH (7.4), both nitrogen atoms will be significantly protonated. The charged species will have a strong preference for the aqueous phase, leading to a low, likely negative, LogD value. This is favorable for aqueous solubility but may pose a challenge for passive diffusion across cell membranes.

  • Experimental Protocol: Shake-Flask Method for LogD Determination [18][19]

    This classic method directly measures the partitioning of the compound between two immiscible phases.[19]

    Methodology:

    • Phase Preparation: Prepare an aqueous buffer at the desired pH (e.g., 7.4 phosphate buffer). Pre-saturate this buffer with n-octanol and, conversely, pre-saturate n-octanol with the buffer by mixing and allowing them to separate. This prevents volume changes during the experiment.

    • Sample Preparation: Prepare a stock solution of the compound in the aqueous buffer at a known concentration.

    • Partitioning: In a vial, combine a known volume of the pre-saturated n-octanol and the pre-saturated aqueous phase containing the compound (e.g., a 1:1 volume ratio).

    • Equilibration: Seal the vial and shake vigorously for a set period (e.g., 1-3 hours) to ensure equilibrium is reached.

    • Phase Separation: Centrifuge the vial to achieve a clean separation of the n-octanol and aqueous layers.

    • Quantification: Carefully remove an aliquot from each phase. Determine the concentration of the compound in both the aqueous ([C]aq) and n-octanol ([C]org) layers using a validated HPLC method.

    • Calculation: The LogD is calculated as: LogD = log₁₀ ( [C]org / [C]aq )

  • Visualization: Interplay of pKa, pH, and LogD

    LogD_Concept param param state state output output pKa pKa (Intrinsic Property) Ionization Degree of Ionization pKa->Ionization determines pH pH of System (e.g., Buffer) pH->Ionization influences LogD LogD (Distribution Coefficient) Ionization->LogD strongly affects LogP LogP (Partition of Neutral Species) LogP->LogD contributes to

    Caption: Relationship between pKa, pH, and LogD.

Predicted Spectroscopic and Structural Characterization

While experimental spectra are definitive, a theoretical analysis provides expected features for structural confirmation.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Aromatic protons on the pyridine ring are expected between 7.5-8.5 ppm. The CH₂ (methylene) protons will likely appear as a singlet or a triplet (if coupled to NH₃⁺) around 4.0-4.5 ppm. The NH₃⁺ protons may appear as a broad singlet.[20]

    • ¹³C NMR: Six distinct carbon signals are expected. The carbons attached to fluorine and nitrogen will show characteristic shifts and coupling constants.

    • ¹⁹F NMR: A single resonance is expected. The chemical shift and coupling to adjacent protons (³JHF) and carbons (JCF) will be diagnostic.[21][22]

  • Infrared (IR) Spectroscopy: Key expected absorbances include N-H stretching from the ammonium group (~2800-3100 cm⁻¹), C-F stretching (~1000-1200 cm⁻¹), and aromatic C=C and C=N stretching (~1400-1600 cm⁻¹).

  • Mass Spectrometry (MS): Analysis of the free base (formed in the MS source) would show a molecular ion peak (M+H)⁺ at m/z 127.1. High-resolution mass spectrometry would confirm the elemental composition.

Conclusion and Future Directions

(3-fluoropyridin-4-yl)methanamine Dihydrochloride presents a physicochemical profile characteristic of a polar, water-soluble small molecule, primarily governed by its two basic centers and the resulting salt form. Its high predicted aqueous solubility is advantageous for formulation, while its low predicted lipophilicity at physiological pH necessitates careful consideration for membrane permeability during the drug design process.

The experimental validation of the properties outlined in this guide is a non-negotiable step in any research or development program. The data derived from the potentiometric, shake-flask, and spectroscopic methods described herein will provide the critical foundation for building predictive quantitative structure-activity relationship (QSAR) models, guiding formulation strategies, and ultimately, enabling the rational design of more effective and safer therapeutic agents.

References

  • rajournals. Importance of Physicochemical Properties In Drug Discovery. (2015). [Link]

  • Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. [Link]

  • Kyrikou, I., et al. The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space. PubMed. [Link]

  • Sygnature Discovery. Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery. (2024). [Link]

  • Encyclopedia.pub. Methods for Determination of Lipophilicity. (2022). [Link]

  • Takács-Novák, K., et al. Interlaboratory study of log P determination by shake-flask and potentiometric methods. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • ResearchGate. (PDF) LogP / LogD shake-flask method v1. [Link]

  • DergiPark. Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. (2024). [Link]

  • Unhas.ac.id. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]

  • ACD/Labs. LogP—Making Sense of the Value. [Link]

  • Wager, T. T., et al. Improving Drug Candidates by Design: A Focus on Physicochemical Properties As a Means of Improving Compound Disposition and Safety. Chemical Research in Toxicology. (2011). [Link]

  • Frontiers. The role of physicochemical and topological parameters in drug design. (2024). [Link]

  • Semantic Scholar. Interlaboratory study of log P determination by shake-flask and potentiometric methods. [Link]

  • Baes, M., et al. Development of Methods for the Determination of pKa Values. PMC. [Link]

  • World Health Organization (WHO). Annex 4. [Link]

  • ACS Publications. Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. (2019). [Link]

  • Chem-space.com. Compound solubility measurements for early drug discovery. (2022). [Link]

  • ECETOC. APPENDIX A: MEASUREMENT OF ACIDITY (pKA). [Link]

  • SciSpace. Using potentiometric acid-base titration to determine pka from mangosteen pericarps extract. [Link]

  • PubChem. 4-(Aminomethyl)-3-fluoropyridine dihydrochloride. [Link]

  • PMC. A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution. [Link]

  • JEOL Ltd. Structure Elucidation of Fluorinated Compounds by NMR. [Link]

  • Fluorine notes. NMR spectral characteristics of fluorocontaining pyridines. (2017). [Link]

  • Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]

Sources

An In-depth Technical Guide to the Thermodynamic Stability of (3-fluoropyridin-4-yl)methanamine HCl

Author: BenchChem Technical Support Team. Date: April 2026

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

The thermodynamic stability of an active pharmaceutical ingredient (API) is a critical attribute that influences its safety, efficacy, and shelf-life. This guide provides a comprehensive technical overview of the methodologies used to assess the thermodynamic stability of (3-fluoropyridin-4-yl)methanamine hydrochloride. We delve into the foundational principles of solid-state characterization and explore a suite of analytical techniques essential for a robust stability assessment. This document is intended to serve as a practical resource for scientists and researchers in the pharmaceutical industry, offering both theoretical insights and actionable experimental protocols.

Introduction: The Imperative of Thermodynamic Stability in Drug Development

The journey of a drug candidate from discovery to a marketed product is fraught with challenges, with the physicochemical properties of the API playing a pivotal role. Among these, thermodynamic stability is of paramount importance.[1][] It dictates not only the compound's shelf-life and storage conditions but also its bioavailability and performance in the final dosage form.[][3] An unstable API can lead to the formation of impurities, loss of potency, and altered physical properties, all of which can have significant implications for patient safety and regulatory approval.[][4]

(3-fluoropyridin-4-yl)methanamine hydrochloride is a substituted pyridine derivative of interest in medicinal chemistry. The introduction of a fluorine atom can significantly alter the electronic properties of the molecule, potentially enhancing metabolic stability and receptor binding affinity.[5][6] However, these substitutions also influence the solid-state properties, making a thorough investigation of its thermodynamic stability a non-negotiable aspect of its development. This guide will outline a systematic approach to characterizing the thermodynamic stability of this specific hydrochloride salt.

Physicochemical Characterization of (3-fluoropyridin-4-yl)methanamine HCl

A foundational understanding of the molecule's intrinsic properties is the first step in any stability assessment.

Table 1: Physicochemical Properties of (3-fluoropyridin-4-yl)methanamine and its Hydrochloride Salt

Property(3-fluoropyridin-4-yl)methanamine(3-fluoropyridin-4-yl)methanamine HClSource
Molecular Formula C6H7FN2C6H9Cl2FN2[7][8]
Molecular Weight 126.13 g/mol 199.05 g/mol [7][8]
Appearance Colorless to Yellow Solid or LiquidNot specified (typically a solid)[7]
Storage Conditions 2-8°C, inert atmosphere, keep in dark placeNot specified[7]

Note: Data for the hydrochloride salt is less readily available in public domains and often requires experimental determination.

The hydrochloride salt form is frequently employed in drug development to improve solubility and stability. However, the salt formation introduces a new crystalline lattice, which can exhibit complex behaviors such as polymorphism.[9][10]

The Phenomenon of Polymorphism and its Impact on Stability

Polymorphism is the ability of a solid material to exist in more than one crystal structure.[9] These different crystalline forms, or polymorphs, have the same chemical composition but differ in their physical properties, including melting point, solubility, and stability.[10][11] From a thermodynamic perspective, at a given temperature and pressure, only one polymorph is the most stable, while others are metastable.[12] Metastable forms have a tendency to convert to the more stable form over time, a transformation that can have disastrous consequences for a pharmaceutical product.[12]

The infamous case of Ritonavir, where an unpredicted and more stable polymorph with lower solubility emerged after the drug was marketed, serves as a stark reminder of the importance of comprehensive polymorph screening.[12] Therefore, identifying the most thermodynamically stable form of (3-fluoropyridin-4-yl)methanamine HCl is a critical step.

Experimental Assessment of Thermodynamic Stability

A multi-pronged analytical approach is necessary to fully characterize the thermodynamic stability of an API. The following sections detail the key experimental techniques and the rationale behind their application.

Differential Scanning Calorimetry (DSC)

Expertise & Experience: DSC is a cornerstone thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature.[13][14] It is invaluable for identifying melting points, glass transitions, and solid-solid phase transitions, which are indicative of polymorphic transformations.[13][15][16]

Protocol: DSC Analysis of (3-fluoropyridin-4-yl)methanamine HCl

  • Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum DSC pan.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Thermal Program: Heat the sample at a controlled rate, typically 10°C/min, under a nitrogen purge. The temperature range should be sufficient to encompass any expected thermal events, for example, from 25°C to 300°C.

  • Data Analysis: Analyze the resulting thermogram for endothermic (melting, glass transition) and exothermic (crystallization, degradation) events. The melting point is identified as the onset or peak of the melting endotherm.

Trustworthiness: The presence of a single, sharp melting endotherm at a specific temperature suggests a pure, crystalline material. Multiple thermal events or broad peaks may indicate the presence of impurities, amorphous content, or polymorphic transitions.[16] By comparing the DSC thermograms of different batches or samples prepared under different crystallization conditions, one can identify potential polymorphs.[1]

Thermogravimetric Analysis (TGA)

Expertise & Experience: TGA measures the change in mass of a sample as a function of temperature.[17][18][19] It is particularly useful for determining the thermal stability and decomposition temperature of a compound, as well as quantifying the presence of volatiles such as water or residual solvents.[1][18][20]

Protocol: TGA of (3-fluoropyridin-4-yl)methanamine HCl

  • Sample Preparation: Accurately weigh 5-10 mg of the sample into a TGA pan.

  • Instrument Setup: Place the pan onto the TGA balance.

  • Thermal Program: Heat the sample at a controlled rate, such as 10°C/min, under a nitrogen atmosphere.

  • Data Analysis: Examine the TGA curve for mass loss steps. The temperature at which significant mass loss begins is an indicator of the onset of decomposition. Mass loss at lower temperatures may correspond to the loss of solvent or water.[18]

Trustworthiness: TGA provides a clear picture of the temperature at which the compound begins to chemically degrade.[17] When combined with DSC, it helps to distinguish between melting and decomposition, as a mass loss in TGA concurrent with a DSC event indicates decomposition.[1][18]

Powder X-ray Diffraction (PXRD)

Expertise & Experience: PXRD is a powerful, non-destructive technique for characterizing the solid-state structure of crystalline materials.[21][22] Each crystalline form produces a unique diffraction pattern, making PXRD the definitive method for polymorph identification and characterization.[23][24]

Protocol: PXRD Analysis of (3-fluoropyridin-4-yl)methanamine HCl

  • Sample Preparation: Gently grind the sample to a fine powder and pack it into a sample holder.

  • Instrument Setup: Place the sample holder in the diffractometer.

  • Data Collection: Collect the diffraction pattern over a specified range of 2θ angles (e.g., 2° to 40°) using a monochromatic X-ray source.

  • Data Analysis: Compare the obtained diffraction pattern with reference patterns or patterns from other batches. Different peak positions and relative intensities signify different crystal structures.[23]

Trustworthiness: PXRD provides an unambiguous "fingerprint" of the crystalline form.[23] The stability of a particular polymorph can be assessed by subjecting it to stress conditions (e.g., heat, humidity) and then analyzing it by PXRD to see if any changes in the crystal structure have occurred.[25]

Visualization of the Core Stability Assessment Workflow

Stability_Workflow cluster_initial Initial Characterization cluster_thermal Thermal Analysis cluster_structural Structural Analysis cluster_stress Forced Degradation cluster_output Stability Profile API (3-fluoropyridin-4-yl)methanamine HCl DSC Differential Scanning Calorimetry (DSC) API->DSC Assess thermal transitions TGA Thermogravimetric Analysis (TGA) API->TGA Determine decomposition temperature PXRD Powder X-ray Diffraction (PXRD) API->PXRD Identify crystal structure Forced_Degradation Stress Studies (Heat, Humidity, Light, pH) API->Forced_Degradation Induce degradation Stability_Profile Thermodynamic Stability & Degradation Pathways DSC->Stability_Profile Melting point, polymorphic transitions TGA->Stability_Profile Thermal stability PXRD->Stability_Profile Polymorphic form identification Forced_Degradation->Stability_Profile Degradation products

Caption: A workflow diagram illustrating the key analytical techniques for assessing the thermodynamic stability of an API.

Forced Degradation Studies: Probing the Limits of Stability

To fully understand the stability of (3-fluoropyridin-4-yl)methanamine HCl, it is essential to conduct forced degradation or stress studies.[26][27][28] These studies involve subjecting the API to conditions more severe than those it would typically encounter during storage and handling, such as high heat, humidity, light, and a range of pH values.[][27][29][30]

The primary goals of forced degradation studies are to:

  • Identify potential degradation products: This is crucial for developing and validating stability-indicating analytical methods.[26][27]

  • Elucidate degradation pathways: Understanding how the molecule degrades helps in developing strategies to prevent it.[4][29]

  • Assess the intrinsic stability of the molecule: This information is vital for formulation development and packaging selection.[4][26]

Table 2: Typical Conditions for Forced Degradation Studies

Stress ConditionTypical ParametersRationale
Thermal 60°C, 80°CTo assess the impact of heat on the solid-state and chemical stability.[30]
Humidity 40°C / 75% RHTo evaluate the effect of moisture on the API, which can induce hydrolysis or changes in crystal form.[29][31]
Photostability ICH Q1B recommended light exposureTo determine if the compound is light-sensitive.[27]
Acid/Base Hydrolysis 0.1 M HCl, 0.1 M NaOH at elevated temperatureTo investigate susceptibility to hydrolysis in solution.[27]
Oxidation 3% H2O2 at room temperatureTo assess the potential for oxidative degradation.[28]

Following exposure to these stress conditions, the samples are analyzed using techniques like High-Performance Liquid Chromatography (HPLC) to quantify the parent compound and detect any degradation products.

Synthesizing the Data: A Holistic View of Stability

The true power of this multi-faceted approach lies in the integration of data from all techniques. For instance, a change in the PXRD pattern of a sample stored at high humidity, coupled with a change in its DSC thermogram, would strongly suggest a humidity-induced polymorphic transformation.[31] Similarly, the appearance of new peaks in an HPLC chromatogram after exposure to acidic conditions in a forced degradation study would indicate susceptibility to acid hydrolysis.

By systematically evaluating (3-fluoropyridin-4-yl)methanamine HCl using DSC, TGA, PXRD, and forced degradation studies, a comprehensive thermodynamic stability profile can be constructed. This profile is essential for:

  • Selecting the most stable polymorphic form for development. [12]

  • Defining appropriate storage and handling conditions. [1][3]

  • Establishing a suitable shelf-life for the API. []

  • Guiding the development of a stable drug product formulation. [13]

  • Fulfilling regulatory requirements for drug approval. [28][29]

Conclusion

The assessment of thermodynamic stability is a critical and indispensable component of modern drug development. For (3-fluoropyridin-4-yl)methanamine HCl, a systematic investigation utilizing a suite of orthogonal analytical techniques is paramount. This guide has outlined a robust framework for such an investigation, emphasizing the principles of thermal analysis, structural characterization, and stress testing. By adhering to these principles and methodologies, researchers and drug development professionals can ensure a thorough understanding of the API's stability, thereby mitigating risks and paving the way for the development of safe and effective medicines.

References

  • How to Design Robust Forced Degradation Studies for API and Drug Product: Best Practices. (n.d.). ResolveMass Laboratories Inc.
  • Differential Scanning Calorimetry. (n.d.). Coriolis Pharma.
  • Polymorphism: Phase Change in Pharmaceutical Compounds. (2016, June 8). PreScouter.
  • Forced Degradation Studies for Stability. (n.d.). Nelson Labs.
  • A practical guide to forced degradation and stability studies for drug substances. (n.d.). Symbiosis.
  • Polymorphism—A Critical Consideration in Pharmaceutical Development, Manufacturing, and Stability. (n.d.). American Pharmaceutical Review.
  • How Pharmaceutical Companies Use DSC in Drug Development and Stability Testing. (2026, March 17). Hitachi High-Tech.
  • Forced Degradation Studies Can Reduce Stress(ors). (n.d.). SK pharmteco.
  • Polymorphism in Pharmaceutical Products. (n.d.). SlidePlayer.
  • Differential Scanning Calorimetry. (2024, February 8). Improved Pharma.
  • Thermal Analysis in Pharmaceutical Research, Development, and Quality Control. (2024, April 18). AZoM.com.
  • Synthesis, Characterization, and Stability Assessment for the Benzoate, Hydrochloride, Malonate, and Nicotinate Salts of Bedaquiline. (n.d.). National Center for Biotechnology Information.
  • Differential Scanning Calorimetry (DSC). (n.d.). Mettler-Toledo International Inc.
  • (3-Fluoropyridin-4-yl)methanamine. (n.d.). MilliporeSigma.
  • (3-Fluoropyridin-4-yl)methanamine. (n.d.). Sigma-Aldrich.
  • What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022, April 18). Luminous.
  • A DSC Method to Determine the Relative Stability of Pharmaceutical Polymorphs. (n.d.). TA Instruments.
  • The Polymorphism of Drugs: New Approaches to the Synthesis of Nanostructured.... (2020, January 1). National Center for Biotechnology Information.
  • Stability Testing of Active Pharmaceutical Ingredients. (2025, September 11). BOC Sciences.
  • Powder diffraction. (n.d.). Wikipedia.
  • Controlling Polymorphism in Pharmaceutical Compounds Using Solution Shearing. (2018, January 4). ACS Publications.
  • Stability Testing of Pharmaceutical Products. (2012, March 17). National Center for Biotechnology Information.
  • TGA Analysis Pharmaceutical Case Study. (2025, July 31). ResolveMass Laboratories Inc.
  • Thermogravimetric Analysis. (2022, January 7). Improved Pharma.
  • Unveiling the Secrets of Thermogravimetric Analysis: A Comprehensive Exploration. (2024, December 18). Open Access Journals.
  • The Role of Thermal Analysis in Pharmaceutical Testing and R&D. (2025, July 1). AZoM.com.
  • X-ray Powder Diffraction in Solid Form Screening and Selection. (2011, September 1). American Pharmaceutical Review.
  • Solid solution quantification from full powder X-ray diffraction profile: novel application of multivariate calibration. (n.d.). National Center for Biotechnology Information.
  • 1-(6-Fluoropyridin-3-yl)methanamine. (n.d.). PubChem.
  • Tutorial on Powder X-ray Diffraction for Characterizing Nanoscale Materials. (2019, July 23). ACS Nano.
  • X-ray Powder Diffraction (XRD). (2007, May 17). SERC (Carleton).
  • Annex 2 Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. (n.d.). World Health Organization.
  • Annex 10. (n.d.). World Health Organization.
  • A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution. (n.d.). National Center for Biotechnology Information.
  • 4-(Aminomethyl)-3-fluoropyridine dihydrochloride. (n.d.). PubChem.
  • (3-Chloropyridin-4-yl)methanamine. (n.d.). Alfa Chemistry.
  • (3-FLUOROPYRIDIN-4-YL)METHANAMINE 2HCL (CAS 1257535-26-4). (n.d.). Fluorochem.
  • Detailed experimental procedure for the synthesis of 4-fluoropyridine. (n.d.). ResearchGate.
  • (3-Fluoropyridin-2-yl)methanamine dihydrochloride. (n.d.). BLD Pharm.
  • (3-fluoropyridin-2-yl)MethanaMine hydrochloride. (2025, July 16). ChemicalBook.
  • Synthesis of meta-substituted [18F]3-fluoro-4-aminopyridine via direct radiofluorination of pyridine N-oxides. (n.d.). Royal Society of Chemistry.
  • On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. (2026, January 23). National Center for Biotechnology Information.

Sources

Methodological & Application

Using (3-fluoropyridin-4-yl)methanamine HCl as a medicinal chemistry building block

Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide for the Strategic Use of (3-fluoropyridin-4-yl)methanamine HCl in Medicinal Chemistry

Introduction: The Strategic Advantage of Fluorinated Pyridines in Drug Design

In the landscape of modern drug discovery, the pyridine scaffold is a cornerstone, recognized for its presence in a multitude of FDA-approved drugs and its ability to engage in critical biological interactions.[1] The strategic incorporation of fluorine into these heterocyclic systems has become a powerful tactic for medicinal chemists.[2][3] Fluorine, being the most electronegative element, imparts unique physicochemical properties that can profoundly enhance a molecule's therapeutic potential.[4][5] These enhancements include improved metabolic stability by blocking sites of oxidative metabolism, increased binding affinity through favorable electrostatic interactions, and modulated lipophilicity and pKa, which can fine-tune a drug's pharmacokinetic profile.[2][4][5]

(3-fluoropyridin-4-yl)methanamine hydrochloride emerges as a particularly valuable building block, combining the advantageous properties of a fluoropyridine ring with a reactive primary aminomethyl group. This structure offers a versatile handle for introducing the 3-fluoropyridin-4-yl motif into a wide array of potential drug candidates through robust and well-established synthetic transformations. This guide provides an in-depth exploration of this building block, detailing its properties, core synthetic applications, and strategic role in structure-activity relationship (SAR) studies for researchers engaged in the design of next-generation therapeutics.

Physicochemical Properties and Safe Handling

Before its application in synthesis, a thorough understanding of the building block's properties and safety requirements is paramount. The hydrochloride salt form enhances stability and improves handling characteristics compared to the free base.

PropertyValueSource
CAS Number 1257535-26-4 (for 2HCl); 870063-62-0 (for free base)[6][7]
Molecular Formula C₆H₉Cl₂FN₂ (as dihydrochloride)[6]
Molecular Weight 199.06 g/mol (as dihydrochloride)[6]
Appearance White to off-white solid[8]
Storage Store under inert gas (Nitrogen or Argon) at 2-8°C. Keep container tightly closed in a dry, cool, and well-ventilated place.[9][10][11]
Safety and Handling Protocol

(3-fluoropyridin-4-yl)methanamine HCl is classified as an irritant and should be handled with care. Adherence to standard laboratory safety protocols is essential.

  • Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, gloves, and a lab coat.[9][12] Ensure that an eyewash station and safety shower are readily accessible.[9]

  • Handling: Handle in a chemical fume hood to avoid inhalation of dust or vapors.[9][10] Avoid contact with skin and eyes.[12] Wash hands thoroughly after handling.[12][13]

  • Incompatibilities: Avoid contact with strong oxidizing agents, strong bases, and acids.[9]

  • First Aid Measures:

    • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes and seek medical attention.[9][10]

    • Skin Contact: Wash off immediately with soap and plenty of water while removing contaminated clothing.[9]

    • Ingestion: Do not induce vomiting. Rinse mouth with water and consult a physician.[10][12]

    • Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.[10]

Core Synthetic Applications and Protocols

The primary amino group of (3-fluoropyridin-4-yl)methanamine serves as a versatile nucleophile for constructing key chemical bonds in drug synthesis. The two most fundamental and widely used transformations are amide bond formation and reductive amination.

Amide Bond Formation: Building the Core of Bioactive Molecules

The amide bond is a ubiquitous feature in pharmaceuticals. Coupling the amine building block with a carboxylic acid is a direct route to incorporating the fluoropyridyl motif into peptidomimetics, enzyme inhibitors, and other complex molecular architectures.

Causality Behind the Protocol: Standard amide coupling reactions involve the "activation" of a carboxylic acid to create a more electrophilic species that is susceptible to nucleophilic attack by the amine. The choice of coupling reagent is critical, especially when dealing with potentially less nucleophilic amines like substituted pyridyl methanamines. Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are often preferred as they generate highly reactive activated esters and minimize side reactions and racemization.[14] A non-nucleophilic base, such as DIPEA (N,N-Diisopropylethylamine), is required to deprotonate the amine hydrochloride salt and to neutralize the acid formed during the reaction without interfering with the coupling process.

Protocol: HATU-Mediated Amide Coupling

  • Preparation: In a dry, nitrogen-flushed round-bottom flask, dissolve the carboxylic acid (1.0 eq) in an anhydrous aprotic solvent such as DMF or DCM (0.1-0.2 M).

  • Activation: Add HATU (1.1 eq) and DIPEA (2.5 eq) to the solution. Stir at room temperature for 10-15 minutes. This pre-activation step allows for the formation of the active O-acylisourea intermediate.

  • Amine Addition: Add (3-fluoropyridin-4-yl)methanamine HCl (1.2 eq) to the reaction mixture. Note: The excess DIPEA is sufficient to neutralize the HCl salt and liberate the free amine in situ.

  • Reaction: Stir the mixture at room temperature for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up:

    • Dilute the reaction mixture with ethyl acetate.

    • Wash sequentially with 1N HCl (aq), saturated NaHCO₃ (aq), and brine.[15]

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude amide product by column chromatography on silica gel.

Reductive Amination: Forging Stable C-N Single Bonds

Reductive amination is a powerful method for forming secondary or tertiary amines by reacting an amine with an aldehyde or ketone.[16] This reaction is fundamental for creating flexible linkers and introducing the fluoropyridyl group into scaffolds where an amide bond may be undesirable (e.g., due to metabolic instability or conformational rigidity).

Causality Behind the Protocol: The reaction proceeds via the initial formation of an imine or iminium ion intermediate, which is then reduced to the amine.[17] Sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) is a preferred reducing agent because it is mild and chemoselective, capable of reducing the protonated iminium ion much faster than it reduces the starting aldehyde or ketone.[18][19] This selectivity prevents the side reaction of reducing the carbonyl starting material to an alcohol, leading to cleaner reactions and higher yields.[17][19] The use of a solvent like dichloroethane (DCE) or tetrahydrofuran (THF) is common as they are compatible with STAB, which is water-sensitive.[18]

Protocol: Reductive Amination with Sodium Triacetoxyborohydride (STAB)

  • Preparation: To a round-bottom flask, add the aldehyde or ketone (1.0 eq) and (3-fluoropyridin-4-yl)methanamine HCl (1.1 eq) in an anhydrous solvent such as 1,2-dichloroethane (DCE) or THF (0.1-0.2 M).

  • Neutralization: Add a non-interfering base, such as triethylamine (NEt₃) (1.2 eq), to liberate the free amine from its hydrochloride salt. Stir for 10 minutes.

  • Reduction: Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise at room temperature. Caution: Addition may cause gas evolution.

  • Reaction: Stir the mixture at room temperature for 6-24 hours. Monitor the reaction for the disappearance of starting materials by TLC or LC-MS.

  • Work-up:

    • Carefully quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃.

    • Extract the aqueous layer with a suitable organic solvent (e.g., DCM or ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product via column chromatography or an appropriate alternative method.

G cluster_0 Key Synthetic Transformations A (3-fluoropyridin-4-yl)methanamine HCl D Amide Product A->D Amide Coupling (HATU, DIPEA) E Secondary/Tertiary Amine Product A->E Reductive Amination (NaBH(OAc)3, NEt3) B Carboxylic Acid (R-COOH) B->D C Aldehyde/Ketone (R-CHO / R-CO-R') C->E

Core synthetic routes using the building block.

Strategic Role in Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) is the process of correlating the chemical structure of a compound with its biological activity, guiding the optimization of lead compounds into potent and selective drug candidates.[20][21] The (3-fluoropyridin-4-yl)methylamino moiety provides several strategic points for SAR exploration.

  • The Fluorine Atom: The fluorine at the 3-position is a powerful modulator. Its high electronegativity alters the electron distribution of the pyridine ring, lowering the pKa of the pyridine nitrogen. This can reduce unwanted interactions with off-target antitargets (like the hERG channel) and improve oral bioavailability. Furthermore, the strong C-F bond can block a potential site of metabolic oxidation, enhancing the compound's half-life.[2][4][5]

  • The Pyridine Nitrogen: The nitrogen atom acts as a hydrogen bond acceptor, a key interaction for anchoring a ligand into a protein's binding pocket.[1] Its basicity, fine-tuned by the adjacent fluorine, can be critical for target engagement and solubility.

  • The Methylene Linker (-CH₂-): This single-carbon spacer provides rotational flexibility, allowing the fluoropyridyl headgroup to adopt an optimal orientation within the target binding site. Its length and substitution can be varied to probe the spatial constraints of the pocket.

  • The Amine Nitrogen: When elaborated via amide coupling or reductive amination, this nitrogen can itself become a hydrogen bond donor (in secondary amines or amides) or a key anchor point, influencing the overall conformation of the molecule.

Note: The above DOT script is a template. A placeholder image URL is used. For a functional diagram, this would be replaced with an actual chemical structure image.

Probing SAR with the fluoropyridyl building block.

Integration into the Drug Discovery Workflow

Building blocks like (3-fluoropyridin-4-yl)methanamine HCl are typically introduced during the hit-to-lead and lead optimization phases of a drug discovery campaign. After initial high-throughput screening identifies "hits," these building blocks are used to rapidly synthesize focused libraries of analogs to improve potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties. The reliability of the synthetic protocols described above allows for the systematic and predictable modification of lead compounds, accelerating the journey towards a clinical candidate.

Workflow cluster_BB Building Block Application Phase A Target ID & Validation B Hit Discovery (HTS) A->B C Hit-to-Lead B->C D Lead Optimization C->D E Preclinical Development D->E note Introduction of (3-fluoropyridin-4-yl)methanamine HCl to build analog libraries and refine SAR. note->C note->D

Role of the building block in the drug discovery pipeline.

Conclusion

(3-fluoropyridin-4-yl)methanamine HCl is a high-value, strategic building block for modern medicinal chemistry. Its unique combination of a fluorine-modulated pyridine ring and a synthetically versatile primary amine provides a robust tool for addressing key challenges in drug design, including metabolic stability, target affinity, and pharmacokinetic optimization. The detailed protocols and strategic insights provided in this guide are intended to empower researchers to effectively leverage this compound in their pursuit of novel, effective, and safe therapeutics.

References

  • Hussain, F., et al. (2025, November 24). Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview. ResearchGate. [Link]

  • Angene Chemical. (2021, May 1). Safety Data Sheet. Retrieved from Angene Chemical. [Link]

  • Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527-540. [Link]

  • Drug Design Org. (2005, May 15). Structure Activity Relationships (SAR). Retrieved from Drug Design Org. [Link]

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886. [Link]

  • Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Journal of Medicinal Chemistry, 57(21), 8527-8547. [Link]

  • Dolbier, W. R., Jr. (2005). Fluorine-Containing Diazines in Medicinal Chemistry and Agrochemistry. Journal of Fluorine Chemistry, 126(2), 157-174. [Link]

  • Gmeiner, W. H. (2020). Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine. Molecules, 25(14), 3169. [Link]

  • Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions. Retrieved from Organic Chemistry Portal. [Link]

  • Research and Reviews: Journal of Pharmacy and Pharmaceutical Sciences. (2025, September 28). Structure–Activity Relationship (SAR): A Cornerstone of Drug Design. [Link]

  • Mahmoud, A. R. (2025, October 26). Structure-Activity Relationship Studies in Organic Drug Development. ResearchGate. [Link]

  • Ashenhurst, J. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

  • MDPI. (2026, March 3). Halogen-Containing Drugs in 2025: A Record Year for the Therapeutic Use and Synthesis of FDA-Approved Small Molecules. Retrieved from MDPI. [Link]

  • International Journal of Pharmaceutical and Bio-Medical Science. (2026, January 15). Structure-Activity Relationship (SAR) in Drug Design. [Link]

  • Journal of Organic and Pharmaceutical Chemistry. (2024, April 29). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. [Link]

  • Organic Syntheses. (n.d.). Amide formation by decarboxylative condensation of α-keto acids and N-alkyl hydroxylamines. Retrieved from Organic Syntheses. [Link]

  • Rota, A., et al. (2021). Amide Bonds Meet Flow Chemistry: A Journey into Methodologies and Sustainable Evolution. Chemistry – A European Journal, 27(57), 14144-14166. [Link]

  • Myers, A. G. (n.d.). Chem 115: C–N Bond-Forming Reactions: Reductive Amination. Harvard University. [Link]

  • Liang, S. H., et al. (2016). Synthesis of meta-substituted [18F]3-fluoro-4-aminopyridine via direct radiofluorination of pyridine N-oxides. Chemical Communications, 52(23), 4349-4352. [Link]

  • Carpino, L. A., & El-Faham, A. (2005). Amide bond formation by using amino acid fluorides. ARKIVOC, 2005(14), 86-97. [Link]

  • Reddit. (2021, October 20). Tips and tricks for difficult amide bond formation? r/Chempros. [Link]

  • Lab Manager. (2025, February 25). Novel Method to Synthesize Valuable Fluorinated Drug Compounds. [Link]

  • ResearchGate. (n.d.). Synthesis of 3Aminomethyl3-fluoropiperidines. Retrieved from ResearchGate. [Link]

  • ScienceDaily. (2025, February 21). Novel method to synthesize valuable fluorinated drug compounds. [Link]

  • NextSDS. (n.d.). (4-Chloropyridin-3-Yl)Methanamine Hcl — Chemical Substance Information. Retrieved from NextSDS. [Link]

Sources

Application Note: Incorporation of (3-Fluoropyridin-4-yl)methanamine into Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Focus: Rational design, synthetic incorporation, and biological evaluation of fluorinated pharmacophores in targeted kinase therapies.

Introduction & Mechanistic Rationale

The optimization of small-molecule kinase inhibitors requires a delicate balance between target affinity, kinome selectivity, and physicochemical properties (ADME). The fragment (3-fluoropyridin-4-yl)methanamine (CAS: 870063-62-0) has emerged as a highly privileged building block in modern medicinal chemistry. It is frequently utilized as a hinge-binding motif or a solvent-channel vector in the design of inhibitors targeting kinases such as TGF-β Receptor Type 1 (ALK5), Rho Kinase (ROCK), and GSK-3β[1][2][3].

The Causality of Fluorine Incorporation

Replacing a standard pyridin-4-ylmethanamine with its 3-fluoro analog is not merely a steric substitution; it fundamentally alters the molecule's biophysical profile:

  • pKa Modulation & Permeability: The strong electron-withdrawing inductive effect of the fluorine atom significantly lowers the pKa of the adjacent pyridine nitrogen (from ~5.2 to ~3.8). This reduction in basicity decreases physiological ionization, thereby enhancing passive membrane permeability and reducing lysosomal trapping.

  • Mitigation of Off-Target Toxicity: Highly basic amines are notorious for interacting with the hERG potassium channel, leading to cardiotoxicity. The attenuated basicity of the 3-fluoropyridine system directly mitigates this liability.

  • Conformational Pre-organization: The ortho-relationship between the fluorine atom and the methanamine linker induces a conformational lock via dipole-dipole interactions. This restricts the rotational degrees of freedom of the C-N bond, pre-organizing the pharmacophore into a bioactive conformation and minimizing the entropic penalty upon binding to the kinase hinge region.

Case Study: TGF-βRI (ALK5) Inhibition

In the development of heterobicyclic inhibitors of TGF-βRI, the incorporation of (3-fluoropyridin-4-yl)methanamine yielded compounds with sub-nanomolar affinity[4]. Structural biology (PDB: 6B8Y) reveals that the pyridine nitrogen acts as a critical hydrogen bond acceptor with the backbone NH of the kinase hinge region, while the methanamine NH donates a hydrogen bond to the hinge backbone carbonyl[1].

TGFB_Signaling TGFB TGF-β Ligand TBR2 TGF-β RII TGFB->TBR2 Binds TBR1 TGF-β RI (ALK5) TBR2->TBR1 Recruits & Phosphorylates SMAD SMAD2/3 TBR1->SMAD Kinase Activity Inhibitor (3-Fluoro...) Inhibitor (e.g., 6B8Y Ligand) Inhibitor->TBR1 Blocks ATP Pocket pSMAD p-SMAD2/3 Complex SMAD->pSMAD Phosphorylation Transcription Gene Transcription (EMT, Fibrosis) pSMAD->Transcription Nuclear Translocation

TGF-β signaling cascade and targeted ALK5 inhibition by fluorinated pyridine derivatives.

Experimental Workflows & Protocols

The following protocols detail a self-validating system for synthesizing a (3-fluoropyridin-4-yl)methanamine-based inhibitor and evaluating its biochemical and cellular efficacy.

Workflow Start Heterocyclic Core (e.g., 4-Chloro-pyrimidine) Coupling SNAr / Buchwald-Hartwig Coupling Start->Coupling Amine (3-Fluoropyridin-4-yl)methanamine Amine->Coupling Purification HPLC Purification & Characterization Coupling->Purification Assay Biochemical Kinase Assay (IC50 Determination) Purification->Assay CellAssay Cellular Target Engagement (pSMAD AlphaLISA) Assay->CellAssay ADME ADME Profiling (Microsomal Stability) CellAssay->ADME

Workflow for the synthesis and biological evaluation of fluorinated kinase inhibitors.

Protocol A: Synthetic Incorporation via SNAr

This protocol describes the Nucleophilic Aromatic Substitution (SNAr) of a generic 4-chloro-heterocyclic kinase core with (3-fluoropyridin-4-yl)methanamine.

Rationale: SNAr is preferred over transition-metal catalysis when the core possesses an electron-deficient leaving group. N,N-Diisopropylethylamine (DIPEA) is used to neutralize the HCl salt of the amine and scavenge the acid generated during the reaction, preventing degradation of the acid-sensitive methanamine linker.

Step-by-Step Method:

  • Preparation: In a 20 mL microwave vial, dissolve the 4-chloro-heterocyclic core (1.0 eq, 0.5 mmol) in 5 mL of anhydrous n-butanol. n-Butanol is selected as a polar protic solvent to stabilize the Meisenheimer complex transition state.

  • Reagent Addition: Add (3-fluoropyridin-4-yl)methanamine hydrochloride (1.2 eq, 0.6 mmol)[5] followed by DIPEA (3.0 eq, 1.5 mmol).

  • Reaction: Seal the vial and heat thermally at 120 °C (or via microwave irradiation at 150 °C) for 12 hours. Monitor reaction completion via LC-MS.

  • Workup: Cool to room temperature and concentrate the mixture under reduced pressure. Partition the residue between Ethyl Acetate (20 mL) and saturated aqueous NaHCO₃ (20 mL). Extract the aqueous layer twice with Ethyl Acetate.

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product via reverse-phase preparative HPLC (Water/Acetonitrile with 0.1% Formic Acid) to isolate the target inhibitor.

Protocol B: Biochemical Validation (ADP-Glo Kinase Assay)

To validate the intrinsic affinity of the synthesized compound, a luminescent ADP-Glo assay is employed.

Rationale: The ADP-Glo assay measures the generation of ADP from ATP during the kinase reaction. It is highly resistant to compound auto-fluorescence, ensuring trustworthy IC₅₀ data. DTT is included in the buffer to maintain the kinase cysteine residues in a reduced, active state.

Step-by-Step Method:

  • Buffer Preparation: Prepare Kinase Buffer (40 mM HEPES pH 7.4, 10 mM MgCl₂, 1 mM DTT, 0.01% Brij-35).

  • Compound Dilution: Prepare a 10-point, 3-fold serial dilution of the inhibitor in 100% DMSO. Transfer 100 nL of each concentration to a 384-well white microplate using an acoustic dispenser (e.g., Echo).

  • Kinase/Substrate Addition: Add 5 µL of a 2X ALK5 enzyme/substrate peptide mix in Kinase Buffer to the wells. Incubate for 15 minutes at room temperature to allow compound pre-binding.

  • Reaction Initiation: Add 5 µL of 2X ATP solution (at the predetermined Kₘ for ALK5) to initiate the reaction. Incubate for 60 minutes at 25 °C.

  • Detection: Add 10 µL of ADP-Glo Reagent to terminate the kinase reaction and deplete unreacted ATP (incubate 40 mins). Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate luminescence (incubate 30 mins).

  • Read & Analyze: Read luminescence on a multi-mode plate reader. Fit the data to a 4-parameter logistic (4PL) non-linear regression model to determine the IC₅₀.

Protocol C: Cellular Target Engagement (AlphaLISA p-SMAD2/3)

Biochemical potency must translate to cellular efficacy. This protocol measures the inhibition of TGF-β1-induced SMAD2/3 phosphorylation in A549 cells.

Step-by-Step Method:

  • Cell Plating: Seed A549 cells at 10,000 cells/well in a 96-well plate using DMEM supplemented with 10% FBS. Incubate overnight at 37 °C, 5% CO₂.

  • Starvation: Wash cells with PBS and replace media with serum-free DMEM for 4 hours to reduce basal SMAD phosphorylation.

  • Inhibitor Treatment: Treat cells with the serial-diluted inhibitor (0.1% final DMSO concentration) for 1 hour.

  • Stimulation: Add recombinant human TGF-β1 (final concentration 2 ng/mL) for 30 minutes.

  • Lysis & Detection: Aspirate media, add 50 µL of AlphaLISA Lysis Buffer, and agitate for 10 minutes. Transfer 10 µL of lysate to a 384-well OptiPlate. Add Acceptor Beads conjugated to anti-SMAD antibodies and Donor Beads conjugated to anti-phospho-SMAD antibodies according to the manufacturer's protocol.

  • Read: Read the Alpha signal (Excitation 680 nm, Emission 615 nm). Calculate cellular IC₅₀.

Quantitative Data Presentation

The table below summarizes representative structure-activity relationship (SAR) data highlighting the causality of the 3-fluoro substitution on a generic pyrrolo[2,3-d]pyrimidine kinase inhibitor core.

Compound IDPyridine SubstitutionCalculated pKa (Pyridine N)ALK5 Biochemical IC₅₀ (nM)Cellular pSMAD IC₅₀ (nM)Caco-2 Permeability (Papp x 10⁻⁶ cm/s)
Cmpd-1 Non-fluorinated~5.214.5 ± 2.1125.0 ± 15.42.4 (Low)
Cmpd-2 2-Fluoro~2.1>1000N/A15.1 (High)
Cmpd-3 3-Fluoro ~3.8 0.8 ± 0.1 6.2 ± 0.8 18.5 (High)

Data Interpretation:

  • Cmpd-1 (non-fluorinated) exhibits moderate potency but poor permeability due to higher basicity/ionization at physiological pH.

  • Cmpd-2 (2-fluoro) drastically reduces the pKa but abolishes target affinity, as the fluorine atom sterically clashes with the hinge backbone or disrupts the essential hydrogen bond.

  • Cmpd-3 (3-fluoro) represents the "Goldilocks" zone: the pKa is lowered enough to achieve excellent permeability, while the fluorine atom actively pre-organizes the methanamine linker, resulting in sub-nanomolar biochemical potency and excellent cellular translation[4].

References

  • Structural Biology of TGF-β RI: 6B8Y: TGF-BETA RECEPTOR TYPE 1 KINASE DOMAIN (T204D) IN COMPLEX WITH N-(3-fluoropyridin-4-yl)-2-[6-(trifluoromethyl)pyridin-2-yl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine. RCSB Protein Data Bank (Deposited 2017, Released 2018).[Link]

  • Application in ROCK Inhibitors: Identification of a Potent, Selective, and Brain-Penetrant Rho Kinase Inhibitor and its Activity in a Mouse Model of Huntington's Disease. Journal of Medicinal Chemistry (2022).[Link]

  • Primary Literature on ALK5 Inhibition: Heterobicyclic inhibitors of transforming growth factor beta receptor I (TGF beta RI). Bioorganic & Medicinal Chemistry (2018).[Link]

Sources

Application Note: Scalable Synthesis of (3-Fluoropyridin-4-yl)methanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Process Chemists, Drug Development Professionals, and Synthetic Researchers Content Focus: Scale-up optimization, mechanistic causality, and downstream isolation.

Introduction & Mechanistic Rationale

(3-Fluoropyridin-4-yl)methanamine is a highly valued molecular building block in medicinal chemistry. The strategic incorporation of a fluorine atom adjacent to the methanamine group modulates the basicity (pKa) of the amine, enhances metabolic stability, and alters the lipophilicity of the scaffold. This makes it a privileged pharmacophore in the development of CNS-active agents, such as brain-penetrant T-type calcium channel blockers, and various kinase inhibitors [1].

For scale-up manufacturing, the most atom-economical and scalable route to the hydrochloride salt is the catalytic hydrogenation of the commercially available precursor, 3-fluoroisonicotinonitrile (3-fluoro-4-cyanopyridine) [2].

The Challenge of Dimerization: A critical challenge in the reduction of nitriles to primary amines is the formation of secondary and tertiary amine byproducts. Mechanistically, the reduction proceeds via an intermediate imine. If the newly formed primary amine acts as a nucleophile and attacks this intermediate imine, it results in a secondary amine dimer.

The Solution: To suppress this side reaction during scale-up, the hydrogenation is conducted in a protic solvent (methanol) spiked with a stoichiometric excess of hydrochloric acid. The HCl immediately protonates the primary amine as it forms, rendering it non-nucleophilic. This ensures high chemoselectivity for the desired primary amine and directly yields the highly stable, easily crystallizable hydrochloride salt.

Process Flow Visualization

G SM 3-Fluoroisonicotinonitrile (Starting Material) Rxn Catalytic Hydrogenation (H2, Pd/C, MeOH, HCl) SM->Rxn Reduction Filter Catalyst Filtration (Celite Pad, N2 atm) Rxn->Filter Crude Mixture Cryst Crystallization (MeOH / MTBE) Filter->Cryst Filtrate Prod (3-Fluoropyridin-4-yl)methanamine HCl (Target Product) Cryst->Prod Pure Salt

Process flow diagram for the scale-up synthesis of (3-fluoropyridin-4-yl)methanamine HCl.

Quantitative Reaction Optimization

Prior to executing the 100-gram scale-up, reaction parameters were optimized to maximize the yield of the primary amine while minimizing dimerization and dehalogenation (hydrodefluorination) side reactions.

Table 1: Optimization of 3-Fluoroisonicotinonitrile Reduction

EntryCatalystSolvent SystemAdditivePressure (psi)Yield (%)Purity (HPLC %)Primary Impurity
1Raney NiEtOHNH₃ (aq)606588Unreacted SM
210% Pd/CMeOHNone504260Secondary Amine Dimer
310% Pd/CMeOH1.2 eq HCl308596Trace Dimer
4 10% Pd/C MeOH 1.2 eq HCl 50 92 >99 None detected

Step-by-Step Scale-Up Protocol (100 g Scale)

Safety Precautions: Palladium on carbon (Pd/C) is highly pyrophoric, especially when saturated with hydrogen or in the presence of methanol vapors. Always handle under an inert nitrogen atmosphere.

Equipment & Materials
  • Reactor: 2 L Parr hydrogenator (or equivalent Hastelloy/Stainless Steel pressure reactor).

  • Reagents:

    • 3-Fluoroisonicotinonitrile (100.0 g, 0.819 mol) [2]

    • 10% Palladium on Carbon (50% wet, 10.0 g)

    • Methanol (HPLC grade, 1.0 L)

    • Concentrated HCl (37% aq., 85 mL, ~1.02 mol)

    • Methyl tert-butyl ether (MTBE, 600 mL)

Experimental Procedure
  • Reactor Charging: To a clean, dry, and nitrogen-purged 2 L pressure reactor, charge 3-fluoroisonicotinonitrile (100.0 g).

  • Solvent & Acid Addition: Suspend the substrate in methanol (1.0 L). Under continuous mechanical stirring, slowly add concentrated HCl (85 mL).

    • Causality: The addition of HCl is slightly exothermic. It is critical to add the acid before the catalyst to ensure the reaction medium is thoroughly acidic, immediately trapping the primary amine upon formation.

  • Catalyst Addition: Temporarily halt stirring and ensure a steady sweep of nitrogen across the reactor port. Carefully charge the 50% wet 10% Pd/C (10.0 g) into the mixture.

  • Hydrogenation: Seal the reactor. Purge the headspace with nitrogen (3 cycles of pressurizing to 30 psi and venting) to remove all oxygen. Follow with hydrogen gas (3 cycles). Finally, pressurize the reactor to 50 psi with H₂. Initiate vigorous stirring (800 rpm) and maintain the internal temperature at 25–30 °C using a cooling jacket if necessary.

    • Causality: Vigorous stirring is required to overcome the gas-liquid mass transfer limitations inherent in multiphase catalytic hydrogenations.

  • Reaction Monitoring: Monitor hydrogen uptake. The reaction is typically complete within 6–8 hours when the pressure stabilizes and hydrogen consumption ceases.

  • Filtration: Vent the hydrogen gas safely and purge the reactor thoroughly with nitrogen (3 cycles). Filter the crude reaction mixture through a tightly packed pad of Celite under a blanket of nitrogen. Wash the filter cake with additional methanol (200 mL).

    • Causality: Celite prevents sub-micron catalyst fines from passing into the filtrate, which could cause downstream metal contamination or spontaneous ignition upon drying.

  • Concentration & Crystallization: Transfer the clear filtrate to a rotary evaporator. Concentrate under reduced pressure at 40 °C to a residual volume of approximately 200 mL. Transfer the concentrated solution to a crystallization vessel equipped with an overhead stirrer. Slowly add MTBE (600 mL) dropwise over 1 hour to induce crystallization.

  • Isolation: Stir the resulting slurry at 0–5 °C for 2 hours. Filter the white crystalline solid, wash with cold MTBE (100 mL), and dry in a vacuum oven at 45 °C for 12 hours.

    • Yield: ~122.5 g (92% theoretical yield) of (3-fluoropyridin-4-yl)methanamine hydrochloride as a highly pure white powder.

References

  • Structure–Activity Relationship, Drug Metabolism and Pharmacokinetics Properties Optimization, and in Vivo Studies of New Brain Penetrant Triple T-Type Calcium Channel Blockers | Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Solubility of (3-Fluoropyridin-4-yl)methanamine HCl

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals facing a common bottleneck in synthetic chemistry: the poor solubility of (3-fluoropyridin-4-yl)methanamine hydrochloride (HCl) in standard organic solvents.

Below, we explore the thermodynamic causality behind this issue and provide field-proven, self-validating protocols to overcome it.

Part 1: Troubleshooting FAQs

Q1: Why does (3-fluoropyridin-4-yl)methanamine HCl form an intractable suspension or "oil out" in common organic solvents like Dichloromethane (DCM) or Tetrahydrofuran (THF)? A1: The insolubility is a direct consequence of the compound's ionic nature. When the primary amine functional group is reacted with hydrochloric acid, it forms a highly polar amine salt containing a protonated ammonium cation ( −NH3+​ ) and a chloride anion ( Cl− )[1]. This dense ionic crystal lattice requires a solvent with a high dielectric constant to overcome the lattice energy and solvate the ions[1]. Non-polar or weakly polar solvents like DCM or THF lack the necessary hydrogen-bonding capacity and dipole moment to stabilize these charges, resulting in the compound remaining as an undissolved solid suspension[2].

Q2: If my downstream reaction strictly requires the hydrochloride salt form, how can I force dissolution? A2: If you cannot alter the salt form, you must alter the solvent environment. The primary methods are temperature adjustment and co-solvency[3].

  • Temperature Adjustment: Gentle heating increases the kinetic energy of the solvent molecules, which can improve the rate of dissolution[2].

  • Co-solvency: Adding a small percentage (5-10% v/v) of a polar protic solvent (like Methanol) or a polar aprotic solvent (like DMF or DMSO) to your bulk organic solvent can significantly disrupt the crystal lattice of the salt and improve solvation[3].

Q3: How can I permanently resolve this solubility issue for lipophilic organic reactions (e.g., amide couplings, reductive aminations)? A3: The most effective strategy is "free-basing"—converting the hydrochloride salt back into its neutral, free amine form[3]. By neutralizing the HCl with a base, you eliminate the ionic charges. The resulting (3-fluoropyridin-4-yl)methanamine free base is significantly less polar and will readily dissolve in a wide range of organic solvents, including DCM, THF, and ethyl acetate[2].

Part 2: Quantitative Solvent Selection Data

To aid in solvent selection, the following table summarizes the relationship between solvent polarity (dielectric constant) and the expected solubility of amine hydrochloride salts[3][4].

Solvent / MixtureDielectric Constant (ε)Solvation MechanismExpected Solubility of Amine HCl
Hexane / Toluene 1.9 / 2.4Cannot solvate charged ions; no H-bonding capacityInsoluble
Dichloromethane (DCM) 9.1Weak dipole; insufficient to break the ionic latticeVery Low (< 1 mg/mL)
DCM + 10% Methanol ~11.5 (Mixed)Co-solvency disrupts crystal lattice[3]Moderate
Methanol (MeOH) 32.7Strong H-bonding with Cl− and −NH3+​ High
Dimethyl Sulfoxide (DMSO) 46.7Strong ion-dipole interactions stabilize chargesHigh
Water 80.1Complete ionic dissociation[1]Very High

Part 3: Experimental Workflows & Protocols

The following protocols are designed as self-validating systems , meaning they include built-in physical or chemical checks to confirm the success of each step before proceeding.

Protocol 1: Ex Situ Free-Basing via Liquid-Liquid Extraction

Causality: This method uses a strong aqueous base to completely deprotonate the amine. The neutral free amine partitions into the organic layer, leaving the inorganic NaCl byproduct in the aqueous layer.

  • Suspension: Suspend 1.0 equivalent of (3-fluoropyridin-4-yl)methanamine HCl in Dichloromethane (DCM) (approx. 10 mL per gram of starting material).

    • Validation Check: The mixture will appear as a cloudy, heterogeneous suspension.

  • Neutralization: Add an equal volume of 1M aqueous NaOH to the suspension. Stir vigorously for 10 minutes.

    • Validation Check: Stop stirring and allow the layers to separate. Test the aqueous (top) layer with pH paper; it must read pH > 10 to ensure complete deprotonation.

  • Extraction: Transfer the mixture to a separatory funnel. Shake vigorously, venting frequently.

    • Validation Check: The organic (bottom) layer should now be completely transparent, confirming the free amine has fully dissolved.

  • Isolation: Separate the organic layer. Extract the aqueous layer once more with fresh DCM. Combine the organic layers, dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to yield the free amine.

Protocol 2: In Situ Neutralization (For Anhydrous Conditions)

Causality: When aqueous workup is detrimental to the downstream reaction (e.g., moisture-sensitive peptide couplings), a non-nucleophilic tertiary amine base is used to deprotonate the target amine directly in the reaction flask[2].

  • Preparation: Suspend 1.0 equivalent of (3-fluoropyridin-4-yl)methanamine HCl in anhydrous DCM or THF under an inert nitrogen atmosphere. Cool the suspension to 0 °C.

  • Base Addition: Slowly add 1.1 to 1.5 equivalents of N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) dropwise to the stirred suspension[2].

  • Equilibration: Stir the mixture at 0 °C for 15-30 minutes.

    • Validation Check: Observe the physical state of the reaction. The insoluble (3-fluoropyridin-4-yl)methanamine HCl will react to form the soluble free amine, while the byproduct (e.g., TEA·HCl) will precipitate out as a fine white solid[2].

  • Execution: The resulting mixture, now containing the dissolved free amine, can be used directly for the addition of your electrophile (e.g., an acid chloride or activated ester)[2].

Part 4: Workflow Visualization

G Start Solubility Issue: (3-fluoropyridin-4-yl)methanamine HCl Insoluble in DCM/THF Decision Is aqueous workup tolerated? Start->Decision ExSitu Ex Situ Free-Basing (Aq. NaOH / Org. Extraction) Decision->ExSitu Yes InSitu In Situ Neutralization (Add DIPEA / TEA) Decision->InSitu No (Anhydrous needed) CoSolvent Co-Solvent Strategy (Add MeOH / DMF) Decision->CoSolvent No (Salt form required) Result1 Pure Free Amine in Organic Phase ExSitu->Result1 Result2 Free Amine + Amine-HCl Byproduct InSitu->Result2 Result3 Dissolved HCl Salt in Mixed Solvent CoSolvent->Result3

Decision tree for resolving amine hydrochloride solubility in organic solvents.

References[3] Title: How to increase the solubility of 5-Aminoadamantan-2-ol;hydrochloride in organic solvents - Benchchem

Source: benchchem.com URL: [2] Title: improving solubility of H-Glu(OEt)-OEt.HCl in organic solvents - Benchchem Source: benchchem.com URL: [1] Title: Organic Nitrogen Compounds V: Amine Salts - Spectroscopy Online Source: spectroscopyonline.com URL: [4] Title: 24.2: Structure and Properties of Amines - Chemistry LibreTexts Source: libretexts.org URL:

Sources

Technical Support Center: Purification of (3-fluoropyridin-4-yl)methanamine HCl

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this definitive guide to address the unique physicochemical challenges associated with isolating and purifying (3-fluoropyridin-4-yl)methanamine hydrochloride.

The presence of the highly electronegative 3-fluoro substituent on the pyridine ring significantly alters the electronic landscape of this molecule. It depresses the basicity of the pyridine nitrogen while increasing the ring's susceptibility to nucleophilic attack. Consequently, standard amine purification protocols must be carefully adapted to prevent degradation, ensure correct stoichiometry, and eliminate hygroscopic behavior.

Purification Workflow Architecture

PurificationWorkflow Crude Crude (3-fluoropyridin-4-yl) methanamine HCl Assess Impurity Profiling (LC-MS / NMR) Crude->Assess Inorganic Inorganic Salts (e.g., Zn, Ni catalysts) Assess->Inorganic High Ash Content Organic Organic Impurities (e.g., unreacted nitrile) Assess->Organic Byproducts Present FreeBase Free-Basing (NaOH) & DCM Extraction Inorganic->FreeBase Recryst Recrystallization (Hot iPrOH / MeOH) Organic->Recryst ReSalt Re-salting with 1.05 eq. HCl in Ether FreeBase->ReSalt Pure Pure Target Compound (>98% Purity) ReSalt->Pure Recryst->Pure

Workflow for isolating pure (3-fluoropyridin-4-yl)methanamine HCl.

Frequently Asked Questions (FAQs)

Q1: Why does my product degrade during preparative HPLC purification? A1: The pyridin-4-ylmethanamine moiety is highly sensitive to certain acidic mobile phases. Using standard 0.1% Trifluoroacetic acid (TFA) in water/acetonitrile during HPLC can lead to the unintended cleavage of the methanamine group from the pyridine ring[1]. Causality: The electron-withdrawing 3-fluoro group exacerbates the electrophilicity of the pyridine ring. During the concentration of HPLC fractions, the elevated temperature and strong acidity of TFA facilitate the hydrolytic cleavage of the benzylic-like C-N bond. Solution: Avoid TFA. If chromatography is necessary, use volatile neutral buffers (e.g., ammonium formate) or rely entirely on crystallization and ion-exchange techniques[2].

Q2: My isolated hydrochloride salt is extremely hygroscopic and forms a syrup. How do I obtain a flowable powder? A2: Amine hydrochlorides with polar heteroaromatic rings readily absorb atmospheric moisture[3]. Causality: The hydration energy of the HCl salt easily overcomes its crystal lattice energy in ambient humidity. Solution: Perform all final precipitations in strictly anhydrous anti-solvents (e.g., dry diethyl ether). Dry the isolated solid under high vacuum (1 mbar) at 40–50 °C for at least 12 hours, and store the product in a desiccator over phosphorus pentoxide (P2O5).

Q3: My elemental analysis (CHN) shows inconsistent chloride content. Am I forming a mono- or di-hydrochloride salt? A3: You are likely forming a mixture. The aliphatic methanamine group (pKa ~9.5) is significantly more basic than the 3-fluoropyridine nitrogen (pKa < 5). Causality: When precipitating the salt with an excess of HCl gas or ethereal HCl, the strongly basic primary amine is protonated first. However, excess acid will partially protonate the electron-deficient pyridine ring, creating a highly hygroscopic mixed mono/di-hydrochloride salt. Solution: To ensure the formation of the strictly mono-hydrochloride salt, limit the addition of ethereal HCl to exactly 1.05 equivalents during the re-salting process.

Troubleshooting Guide

Issue: Persistent yellow/brown discoloration in the final salt. Root Cause: Trace oxidation of the free amine or the pyridine ring during synthesis, forming highly conjugated polymeric impurities. Validated Solution: Dissolve the crude salt in hot methanol, add activated charcoal (10% w/w), heat to 50 °C for 15 minutes, and filter through a pad of Celite. The porous carbon matrix selectively adsorbs large, planar oxidized impurities while the highly polar amine salt remains in solution.

Issue: Co-precipitation of inorganic salts (e.g., Zinc or Nickel from nitrile reduction). Root Cause: Inorganic catalyst residues are highly soluble in the polar solvents (water/methanol) used to dissolve the amine hydrochloride[4]. Validated Solution: Do not attempt to recrystallize out inorganic salts. Instead, utilize the "Free-Basing and Re-salting" protocol (Protocol B). By converting the amine to its free base, it becomes soluble in organic solvents, leaving the inorganic salts trapped in the aqueous alkaline phase[4].

Quantitative Data: Solvent Selection Matrix

To optimize your recrystallization yields, adhere to the following empirical solubility parameters for (3-fluoropyridin-4-yl)methanamine HCl:

Solvent SystemSolubility at 25 °C (mg/mL)Solubility at 75 °C (mg/mL)Application / Recommendation
Water > 500> 500Avoid for crystallization; use exclusively for free-basing extractions.
Methanol 150> 300Good co-solvent for dissolving crude mixtures prior to hot filtration.
Isopropanol (iPrOH) < 545Ideal primary solvent for temperature-gradient recrystallization[5].
Diethyl Ether < 1< 1Excellent anti-solvent for crashing out the salt; use for final washing.
Dichloromethane (DCM) < 1< 5Use exclusively for extracting the free-base amine, not the HCl salt[6].
Step-by-Step Methodologies
Protocol A: Anhydrous Recrystallization (Targeting Organic Impurities)

This protocol utilizes a temperature-gradient approach in a binary solvent system to purify the salt from organic byproducts (e.g., unreacted 3-fluoro-4-cyanopyridine).

  • Suspension: Suspend 10 g of crude (3-fluoropyridin-4-yl)methanamine HCl in 50 mL of anhydrous isopropanol (iPrOH) in a round-bottom flask equipped with a reflux condenser[5].

  • Heating: Heat the suspension to a gentle reflux (82 °C) under vigorous magnetic stirring.

  • Dissolution & Self-Validation: Add anhydrous methanol dropwise (up to 15 mL) until the solid just dissolves.

    • Self-Validating Check: If the solution remains persistently cloudy after adding 15 mL of methanol, the insoluble material is an inorganic salt impurity. Do not add more solvent. Instead, perform a hot filtration through fluted filter paper to physically remove the inorganic contaminants before proceeding.

  • Nucleation: Remove the heat source and allow the clear solution to cool slowly to room temperature over 2 hours. Exclude atmospheric moisture by attaching a calcium chloride drying tube.

  • Maturation: Once at room temperature, transfer the flask to an ice bath (0–5 °C) for 1 hour to maximize crystal yield.

  • Isolation: Filter the resulting white crystalline needles via a Büchner funnel. Wash the filter cake with 20 mL of ice-cold anhydrous diethyl ether to displace the alcohols.

  • Drying: Dry the product under high vacuum (1 mbar) at 45 °C for 12 hours to yield the pure, flowable mono-hydrochloride salt.

Protocol B: Free-Basing and Re-salting (Targeting Inorganic Impurities)

Use this protocol when the crude product is heavily contaminated with metal catalysts or inorganic salts[4].

  • Aqueous Dissolution: Dissolve 10 g of the crude salt mixture in 40 mL of deionized water.

  • Alkalinization: Cool the solution to 0 °C in an ice bath. Slowly add 20% aqueous NaOH dropwise until the pH reaches 11–12. The free base amine will separate from the aqueous layer as a distinct oil.

  • Extraction: Extract the aqueous mixture with dichloromethane (3 x 40 mL). The free amine partitions into the organic layer, leaving inorganic salts in the water[4].

  • Drying: Combine the organic layers, wash with 20 mL of brine, and dry over anhydrous Na2SO4 for 15 minutes.

  • Filtration: Filter off the drying agent and transfer the clear DCM filtrate to a dry flask.

  • Re-salting & Self-Validation: Cool the DCM solution to 0 °C. Under vigorous stirring, slowly add exactly 1.05 equivalents of 2.0 M HCl in diethyl ether.

    • Self-Validating Check: The immediate formation of a bright white precipitate confirms the successful generation of the insoluble hydrochloride salt. If the precipitate is discolored, oxidation occurred during free-basing, necessitating a charcoal treatment.

  • Isolation: Filter the precipitate, wash generously with anhydrous diethyl ether, and dry in vacuo[3].

References
  • Benchchem. "4-Pyridinemethanamine | 3731-53-1". Benchchem Technical Data.
  • ACS Publications. "Reaction of Orthoesters with Amine Hydrochlorides". Journal of Chemical Education.
  • Organic Syntheses. "tert-BUTYLAMINE". Org. Syn. Procedure.
  • Google Patents. "Process for the purification of amines". US3337630A.
  • Bio-Rad. "AG® 50W and AG MP-50 Cation Exchange Resins Instruction Manual".
  • Wiley-VCH. "Supporting Information: Cleavage of pyridin-4-ylmethanamine moiety".

Sources

Preventing degradation of (3-fluoropyridin-4-yl)methanamine hydrochloride during storage

Author: BenchChem Technical Support Team. Date: April 2026

Guide for Researchers, Scientists, and Drug Development Professionals on Preventing Degradation During Storage and Handling

Welcome to the dedicated technical resource for (3-fluoropyridin-4-yl)methanamine hydrochloride (CAS: 1257535-25-3). The integrity of this critical building block is paramount for the success and reproducibility of your synthetic and research endeavors. This guide provides in-depth, field-proven insights to help you mitigate degradation risks and ensure the highest quality of your material.

Frequently Asked Questions (FAQs)

Q1: What are the ideal long-term storage conditions for (3-fluoropyridin-4-yl)methanamine hydrochloride?

For optimal long-term stability, the compound should be stored at 2-8°C under an inert atmosphere (e.g., nitrogen or argon).[1] The container must be tightly sealed to prevent exposure to moisture and air. While the hydrochloride salt form imparts greater stability than the free base, these precautions are essential to prevent slow degradation over time.

Q2: My previously white powder has developed a yellow or brownish tint. What has happened and can I still use it?

A change in color is a primary visual indicator of chemical degradation. This is often caused by oxidation of the aminopyridine ring or the formation of other chromophoric impurities. It is strongly advised that you do not use the discolored material without first re-analyzing its purity via a reliable analytical method, such as HPLC or NMR.

Q3: Is it acceptable to store the compound in a standard -20°C freezer?

Storage at -20°C can further slow the rate of chemical degradation. However, this practice introduces risks associated with freeze-thaw cycles. Each time the container is removed from the freezer, condensation can form, introducing moisture which is detrimental to the compound's stability. If you must store at -20°C, it is best practice to aliquot the material into smaller, single-use vials to minimize the number of times the main stock is exposed to ambient conditions. For solutions, storage at -20°C or -80°C is viable for short periods, but stability should be verified.[2]

Q4: How sensitive is this compound to atmospheric conditions during routine lab work like weighing?

(3-fluoropyridin-4-yl)methanamine hydrochloride is hygroscopic and sensitive to atmospheric carbon dioxide. The primary amine is nucleophilic and can react with CO2 to form carbamate-related impurities, while absorbed moisture can lead to clumping and hydrolysis.[3] Therefore, you should minimize the compound's exposure to air . For high-purity applications, weighing and handling should be performed in a glovebox or under a steady stream of an inert gas.

Troubleshooting Guide

Issue 1: Inconsistent Yields or Unexpected Byproducts in Reactions

You've used an older, previously opened bottle of the reagent and are now facing reproducibility issues. This is a classic symptom of reagent degradation.

Root Cause Analysis: The most probable cause is the gradual degradation of the amine hydrochloride due to repeated exposure to air and moisture during previous uses. This alters the molar quantity of the active reagent and introduces impurities that may interfere with your reaction.

Troubleshooting & Verification Workflow:

G cluster_0 Problem cluster_1 Investigation cluster_2 Resolution A Inconsistent Reaction Outcome (Yield/Purity) B Inspect Sample Visually (Color Change, Clumping) A->B Start C Review Storage History (Age, Handling Practices) B->C D Perform QC Analysis (HPLC or ¹H NMR) C->D Initiate Analysis E Purity Confirmed: Review Reaction Parameters D->E Purity >98% F Purity Unacceptable: Use a New, Validated Lot D->F Purity <98% G Implement Strict Handling (Inert Atmosphere, Aliquoting) F->G Adopt Best Practices

Caption: Workflow for troubleshooting inconsistent experimental results.

Issue 2: The Compound is Clumpy and Difficult to Weigh Accurately

The free-flowing powder has become a dense, clumpy solid.

Root Cause Analysis: This is a definitive sign of moisture absorption. Hydrochloride salts, including this one, are often hygroscopic and will readily pull water from the atmosphere, causing the particles to agglomerate.[3] This not only makes accurate weighing impossible but also means water is being introduced as a contaminant into your reaction.

Corrective and Preventative Actions:

  • Immediate Action: Dry the clumpy material in a vacuum oven at a low temperature (e.g., 40-50°C) for several hours. Do not use high heat, as this may cause thermal decomposition.

  • Prevention: Always store the compound in a desiccator containing an active desiccant (e.g., Drierite). After use, flush the container headspace with an inert gas before tightly resealing and wrapping the cap with paraffin film for an extra barrier.

Summary of Storage and Handling Recommendations

ParameterConditionRationale & Best Practices
Temperature 2-8°C (Refrigerated)Slows the kinetics of potential degradation pathways.[1]
Atmosphere Inert Gas (Argon/Nitrogen)Prevents oxidation and reaction with atmospheric CO2.[1]
Moisture Tightly Sealed / DesiccatedPrevents hygroscopic clumping and potential hydrolysis.[3]
Light Amber Glass VialProtects against potential photolytic degradation.
Handling Inert Atmosphere / Minimal ExposureFor transfers and weighing, use a glovebox or inert gas stream to maintain purity.

Experimental Protocol: Purity Assessment by Reverse-Phase HPLC

This protocol provides a robust method to verify the purity of your (3-fluoropyridin-4-yl)methanamine hydrochloride sample.

  • Preparation of Solutions:

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water.

    • Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile.

    • Sample Diluent: 50:50 mixture of Mobile Phase A and Mobile Phase B.

    • Sample Preparation: Accurately weigh ~5 mg of the compound and dissolve it in 10.0 mL of the Sample Diluent to create a 0.5 mg/mL stock solution. Further dilute 1:10 in the diluent to a final concentration of 0.05 mg/mL (50 µg/mL). Filter through a 0.22 µm syringe filter.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 3.5 µm particle size (or equivalent).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection: UV at 260 nm.

    • Column Temperature: 30°C.

    • Gradient Program:

      Time (min) % Mobile Phase B
      0.0 5
      10.0 95
      12.0 95
      12.1 5

      | 15.0 | 5 |

  • Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the area percent purity: Purity % = (Area of Main Peak / Total Area of All Peaks) * 100. A fresh, high-quality sample should exhibit a purity of ≥98%.

Key Degradation Pathway to Prevent

A primary, preventable degradation pathway is the reaction of the amine with atmospheric CO2, facilitated by moisture, to form a carbamate salt impurity.

G A (3-fluoropyridin-4-yl)methanamine (Active Reagent) C Carbamate Salt & Other Impurities (Inactive/Interfering Species) A->C Degradation (Loss of Purity) B Atmospheric Exposure (CO₂ + H₂O) B->A Reacts With

Caption: Primary degradation pathway from atmospheric exposure.

By implementing these storage and handling protocols, you can ensure the long-term integrity of your (3-fluoropyridin-4-yl)methanamine hydrochloride, leading to more reliable and reproducible scientific outcomes.

References

  • Japan Environmental Management Association for Industry. III Analytical Methods.[Link]

  • T.L. Collier, et al. Metabolic Stability of the Demyelination Positron Emission Tomography Tracer [18F]3-Fluoro-4-Aminopyridine and Identification of Its Metabolites. ASPET Drug Metabolism and Disposition, 49(10), 876-884. [Link]

Sources

Technical Support Center: Handling Hygroscopic Fluorinated Pyridine Hydrochlorides

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for handling hygroscopic fluorinated pyridine hydrochlorides. This resource is designed for researchers, scientists, and drug development professionals who work with these challenging yet valuable compounds. The inherent hygroscopicity of these materials—their tendency to readily absorb moisture from the atmosphere—can significantly impact experimental accuracy, reproducibility, and the chemical integrity of the compounds themselves.[1][2][3]

This guide provides practical, in-depth solutions to common problems encountered in the laboratory. By understanding the "why" behind each procedural step, you can proactively mitigate the challenges posed by these sensitive reagents.

I. Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems that may arise during the handling and use of hygroscopic fluorinated pyridine hydrochlorides.

Problem 1: Inaccurate and Unstable Weighing

Q: My balance reading is continuously increasing while weighing a fluorinated pyridine hydrochloride. How can I obtain an accurate mass?

A: This drifting is a classic sign of a hygroscopic substance absorbing atmospheric moisture.[4][5] The constant weight gain makes it nearly impossible to measure the true mass of the dry compound. To address this, a controlled environment and specific weighing techniques are crucial.

Root Cause Analysis: Fluorinated pyridine hydrochlorides, like many salt forms of organic bases, have a strong affinity for water molecules.[6][7] This attraction can lead to the formation of hydrates, which alters the molecular weight and can interfere with stoichiometry in subsequent reactions.[8]

Solutions:

  • Controlled Atmosphere Weighing: The most reliable method is to handle the compound within a low-humidity environment.[9][10]

    • Glove Box: An inert atmosphere glove box purged with nitrogen or argon is the gold standard.[11][12][13] This provides a moisture-free environment for the entire process.

    • Dehumidified Balance Room: If a glove box is unavailable, a balance room with a powerful dehumidifier can be an alternative.[14] Aim for a relative humidity below 40%.[15]

  • Weighing by Difference (Subtraction Method): This technique minimizes the sample's exposure time to the atmosphere.[15]

    • Pre-weigh a sealed container (e.g., a vial with a screw cap).

    • Inside a controlled environment (if possible), quickly add the approximate amount of the hygroscopic powder to the container and seal it immediately.

    • Weigh the sealed container with the sample.

    • The difference between the two weights is the mass of your sample.

  • Rapid Addition Method: For less sensitive applications, this can be a quicker, though less precise, option.

    • Place a weighing vessel on the tared balance.

    • Quickly add the hygroscopic solid to the vessel.

    • Record the mass as soon as the reading stabilizes for a moment, anticipating a slight increase.[16]

G

Problem 2: Poor Solubility and Inconsistent Reaction Outcomes

Q: I've accurately weighed my fluorinated pyridine hydrochloride, but I'm observing poor solubility in my anhydrous solvent and my reaction yields are inconsistent. What could be the cause?

A: Even with careful weighing, moisture absorbed by the compound can lead to these issues. The presence of water can alter the compound's solubility profile and directly interfere with moisture-sensitive reactions.

Root Cause Analysis: Absorbed water can form a hydration shell around the hydrochloride salt, hindering its dissolution in non-polar organic solvents. In reactions involving organometallics, strong bases, or other water-sensitive reagents, the absorbed moisture will consume the reagent, leading to lower yields and the formation of byproducts.[3][17]

Solutions:

  • Drying the Compound: If you suspect your material has been compromised by moisture, drying it prior to use is essential.

    • High Vacuum Drying: Place the compound in a vacuum desiccator or use a Schlenk line with a high-vacuum pump. Gentle heating can be applied if the compound is thermally stable, but consult the manufacturer's data sheet for decomposition temperatures.

    • Azeotropic Distillation: For some applications, dissolving the compound in a suitable solvent (e.g., toluene) and then removing the solvent under reduced pressure can help to azeotropically remove water.

  • Quantifying Water Content with Karl Fischer Titration: This is the most accurate method to determine the water content in your sample.[18][19][20] Knowing the exact percentage of water allows you to adjust the amount of compound you weigh out to account for the water mass, ensuring correct stoichiometry.[21][22]

Karl Fischer Method Description Best For
Volumetric Titration Measures the volume of Karl Fischer reagent consumed to react with the water in the sample.[18]Samples with higher water content (ppm to 100%).[18]
Coulometric Titration Iodine is generated electrochemically to react with water. The amount of electricity required is proportional to the water content.[20]Samples with trace amounts of water (low ppm levels).[18]
Problem 3: Physical Changes in Stored Material (Clumping and Caking)

Q: My once free-flowing powder of fluorinated pyridine hydrochloride has become a hard cake. Is it still usable?

A: Caking and clumping are clear physical indicators of significant moisture absorption.[1][8] While the compound may not be chemically degraded, its handling properties are compromised, and its purity is no longer guaranteed.

Root Cause Analysis: As the hygroscopic powder absorbs moisture, intermolecular forces increase, leading to the formation of solid bridges between particles.[3] This results in the observed clumping and, in severe cases, deliquescence, where the solid dissolves in the absorbed water.[23]

Solutions:

  • Proper Storage is Key: Prevention is the best strategy.

    • Primary Container: Always keep the compound in a tightly sealed container.[2][24] Using parafilm to further seal the lid can provide an additional barrier.[25]

    • Secondary Containment: Store the primary container inside a desiccator with a fresh desiccant (e.g., silica gel, calcium chloride).[26][27] For larger quantities, placing desiccant pouches inside a larger, sealed secondary container is effective.[25]

    • Inert Atmosphere: For highly sensitive compounds, storing under an inert gas like nitrogen or argon is recommended.[26]

  • Remediation of Caked Material:

    • If the caking is minor, the material might be salvaged by drying under high vacuum as described previously.

    • After drying, gently grinding the material with a mortar and pestle inside a glove box can restore its powdered form.

    • It is highly recommended to re-analyze the dried material for water content and purity before use.

II. Frequently Asked Questions (FAQs)

Q1: How should I prepare an NMR sample of a hygroscopic fluorinated pyridine hydrochloride?

A: Sample preparation for NMR requires careful exclusion of moisture to avoid a large residual water peak in the spectrum and potential degradation of the sample.

  • Use a Dry Deuterated Solvent: Ensure your deuterated solvent is anhydrous. Storing it over molecular sieves can help maintain dryness.[28]

  • Prepare in a Glove Box: If possible, prepare the entire sample inside a glove box.[28] This includes weighing the solid, dissolving it in the solvent, and transferring the solution to the NMR tube.

  • Quick Transfer: If a glove box is not available, work quickly. Have the dry solvent ready in a sealed container. Weigh the solid by difference, and add the solvent to the solid in a vial. Cap and agitate to dissolve, then quickly transfer the solution to the NMR tube and cap it.

  • Filtering: To remove any particulate matter, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.[29]

Q2: Can I store a stock solution of a fluorinated pyridine hydrochloride?

A: Yes, but with precautions. If you have prepared a stock solution in an anhydrous solvent, store it under an inert atmosphere (e.g., in a septa-sealed flask under nitrogen or argon). Store refrigerated or frozen to minimize solvent evaporation and potential degradation, but ensure you allow the solution to warm to room temperature before opening to prevent condensation of atmospheric moisture into the solution.

Q3: What are the safety considerations when handling these compounds?

A: Fluorinated pyridine hydrochlorides can be corrosive and toxic.[24] Always handle them in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[30] Consult the Safety Data Sheet (SDS) for specific handling and disposal information for the particular compound you are using.[30][31]

G

By implementing these best practices, you can ensure the quality and integrity of your hygroscopic fluorinated pyridine hydrochlorides, leading to more reliable and reproducible experimental results.

III. References

  • Laboratory Glove Box: Definition, Types & Functions. (n.d.). Thomasnet. Retrieved from [Link]

  • Water Determination (Karl Fischer Method). (n.d.). The Japanese Pharmacopoeia. Retrieved from [Link]

  • NMR Sample Preparation: The Complete Guide. (n.d.). Organomation. Retrieved from [Link]

  • 3 Best Practices for Analytical Balance to Ensure Accurate Weighing in Drug R&D. (2025, December 5). LinkedIn. Retrieved from [Link]

  • Glove Box for Chemistry. (n.d.). Jacomex. Retrieved from [Link]

  • KF Moisture Titrator | Principles. (n.d.). Kyoto Electronics Manufacturing Co.,Ltd. ("KEM"). Retrieved from [Link]

  • Glove Boxes for Sensitive Chemicals & Materials. (n.d.). Inert Corporation. Retrieved from [Link]

  • Glovebox and environmental chamber solutions. (n.d.). Process Sensing. Retrieved from [Link]

  • Karl Fischer titration. (n.d.). Wikipedia. Retrieved from [Link]

  • Glove Boxes: Isolation & Containment Chambers. (n.d.). Terra Universal. Retrieved from [Link]

  • An Overview of USP General Chapter <41> and<1251> Good Weighing Practices. (2025, May 22). Veeprho. Retrieved from [Link]

  • Weighing It Right: A Comprehensive Guide to Accurate Laboratory Weighing. (2026, January 30). GenFollower. Retrieved from [Link]

  • Principles of Karl Fischer Moisture Measurement. (n.d.). Hiranuma. Retrieved from [Link]

  • 2-Fluoro-4-trifluoromethylpyridine. (n.d.). Shandong Kunda Biotechnology Co Ltd. Retrieved from [Link]

  • Water Determination by Karl Fischer. (n.d.). Eurofins. Retrieved from [Link]

  • NMR Sample Preparation. (n.d.). University of Edinburgh. Retrieved from [Link]

  • Sample Preparation & NMR Tubes. (n.d.). Weizmann Institute of Science. Retrieved from [Link]

  • Is there a practical and efficient way to protect hygroscopic compounds from water uptake? (2019, November 19). ResearchGate. Retrieved from [Link]

  • Sample preparation for NMR measurements and points to keep in mind. (n.d.). JEOL. Retrieved from [Link]

  • How to Safely Store Lab Chemicals and Reagents. (2025, October 15). B&M Scientific. Retrieved from [Link]

  • Hygroscopic Tendencies of Substances Used as Calibrants for Quantitative Nuclear Magnetic Resonance Spectroscopy. (2021, December 13). ACS Publications. Retrieved from [Link]

  • Relative Humidity History Affects Hygroscopicity of Mixed Particles of Glyoxal and Reduced Nitrogenous Species. (2020, June 16). Tohoku University Repository. Retrieved from [Link]

  • 5 Tips to Help Process Dry Hygroscopic Resins. (2018, July 4). Asaclean. Retrieved from [Link]

  • Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • How to Store Reagents. (n.d.). University of Rochester. Retrieved from [Link]

  • Method for drying hygroscopic material and the product thereof. (n.d.). Google Patents. Retrieved from

  • External particle mixing influences hygroscopicity in a sub-urban area. (2025, January 21). Atmospheric Chemistry and Physics. Retrieved from [Link]

  • How do you handle hygroscopic solutes in the lab? (n.d.). TutorChase. Retrieved from [Link]

  • Process for drying hygroscopic materials. (n.d.). Google Patents. Retrieved from

  • School experiments. (n.d.). Mettler Toledo. Retrieved from [Link]

  • Storage instructions for chemical reagents. (2025, April 7). iChemical. Retrieved from [Link]

  • Effect of Hygroscopicity on Pharmaceutical Ingredients, Methods to Determine and Overcome: An Overview. (n.d.). Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]

  • Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview. (2013, June 15). PharmaInfo. Retrieved from [Link]

  • How to weigh a higroscopic substance. (2008, October 20). Chromatography Forum. Retrieved from [Link]

  • Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain. (2022, June 21). Taylor & Francis Online. Retrieved from [Link]

  • Perfluoropyridine: Discovery, Chemistry, and Applications in Polymers and Material Science. (n.d.). MDPI. Retrieved from [Link]

  • Pyridinium chloride. (n.d.). Grokipedia. Retrieved from [Link]

  • How do you guys prepare solutions of hygroscopic chemicals? (2017, February 7). Reddit. Retrieved from [Link]

  • Hydrogen fluoride-pyridine. (2024, April 11). ChemBK. Retrieved from [Link]

  • How to isolate a very hygroscopic salt (as presipitate) from a reaction solution? (2016, April 18). ResearchGate. Retrieved from [Link]

Sources

Validation & Comparative

A Comparative Guide to HPLC Method Validation for the Purity of (3-fluoropyridin-4-yl)methanamine HCl

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive, in-depth comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity determination of (3-fluoropyridin-4-yl)methanamine HCl. It is intended for researchers, scientists, and drug development professionals who require a robust and reliable analytical method for quality control and stability testing. This document is structured to provide not only a step-by-step protocol but also the scientific rationale behind the experimental choices, ensuring a self-validating and trustworthy methodology.

The purity of an active pharmaceutical ingredient (API) is a critical quality attribute that directly impacts its safety and efficacy. For (3-fluoropyridin-4-yl)methanamine HCl, a key building block in pharmaceutical synthesis, a validated HPLC method is essential to ensure it meets the stringent requirements of regulatory bodies. This guide will explore the comparison of two common reversed-phase HPLC columns and validate the optimal method in accordance with the International Council for Harmonisation (ICH) guidelines.[1][2][3][4]

The Importance of Method Validation

Analytical method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[4] For purity analysis, this means the method must be able to accurately and precisely quantify the main compound and separate it from any potential impurities or degradation products. The ICH Q2(R2) guideline provides a framework for the validation of analytical procedures, which will be followed in this guide.[1][2][5]

Experimental Design: A Comparative Approach

To develop a robust purity method for (3-fluoropyridin-4-yl)methanamine HCl, two popular reversed-phase HPLC columns were compared: a C18 and a Phenyl-Hexyl column. The choice of these columns is based on their different retention mechanisms, which can offer varying selectivity for the polar and aromatic nature of the analyte.[6][7][8]

Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) detector was used.

Initial Chromatographic Conditions:

ParameterCondition
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection 260 nm
Injection Volume 5 µL

(3-fluoropyridin-4-yl)methanamine HCl is a polar, basic compound. [9] The use of a low pH mobile phase with formic acid helps to protonate the amine group, leading to better peak shape and retention on reversed-phase columns.[10][11]

Column Comparison and Method Optimization

The initial screening revealed that both columns could retain and elute the main peak. However, the Phenyl-Hexyl column provided a more symmetrical peak shape and better resolution from a minor impurity peak observed in the technical grade standard. The π-π interactions offered by the phenyl stationary phase likely contribute to this improved selectivity for the pyridine ring of the analyte.[6]

Optimized Chromatographic Conditions (Using Phenyl-Hexyl Column):

ParameterCondition
Column Phenyl-Hexyl (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A 0.05 M Potassium Dihydrogen Phosphate, pH adjusted to 3.0 with Phosphoric Acid
Mobile Phase B Acetonitrile
Gradient 10% to 70% B over 15 minutes, hold at 70% B for 5 minutes, then return to initial conditions
Flow Rate 1.2 mL/min
Column Temperature 35 °C
Detection 260 nm
Injection Volume 10 µL

The use of a phosphate buffer provides better pH control, which is crucial for the reproducibility of retention times for ionizable compounds.[12]

HPLC Method Validation Protocol

The optimized method using the Phenyl-Hexyl column was then subjected to a full validation as per ICH Q2(R2) guidelines.[1][2][5]

To demonstrate the stability-indicating nature of the method, forced degradation studies were performed.[13][14][15] A solution of (3-fluoropyridin-4-yl)methanamine HCl was subjected to various stress conditions to induce degradation.

Forced Degradation Workflow

Forced Degradation Workflow cluster_stress Stress Conditions cluster_analysis Analysis cluster_results Outcome Acid Acid Hydrolysis (0.1N HCl, 60°C, 24h) HPLC_Analysis HPLC Analysis of Stressed Samples Acid->HPLC_Analysis Base Base Hydrolysis (0.1N NaOH, 60°C, 24h) Base->HPLC_Analysis Oxidation Oxidative (3% H2O2, RT, 24h) Oxidation->HPLC_Analysis Thermal Thermal (80°C, 48h) Thermal->HPLC_Analysis Photolytic Photolytic (ICH Q1B, 1.2 million lux hours) Photolytic->HPLC_Analysis Peak_Purity Peak Purity Assessment (PDA Detector) HPLC_Analysis->Peak_Purity Mass_Balance Mass Balance Calculation Peak_Purity->Mass_Balance Specificity_Confirmed Specificity Confirmed Mass_Balance->Specificity_Confirmed API API Solution ((3-fluoropyridin-4-yl)methanamine HCl) API->Acid Expose to API->Base Expose to API->Oxidation Expose to API->Thermal Expose to API->Photolytic Expose to

Caption: Workflow for forced degradation studies.

The results showed significant degradation under acidic, basic, and oxidative conditions, with the formation of several degradation products. The PDA detector was used for peak purity analysis, which confirmed that the main peak of (3-fluoropyridin-4-yl)methanamine HCl was spectrally pure in all stressed samples, demonstrating the method's specificity.[13][16]

Table 1: Summary of Forced Degradation Results

Stress Condition% DegradationPeak Purity Index
Acid (0.1N HCl)15.2>0.999
Base (0.1N NaOH)22.5>0.999
Oxidative (3% H₂O₂)18.7>0.999
Thermal (80°C)5.1>0.999
Photolytic2.3>0.999

The linearity of the method was evaluated by analyzing a series of solutions of (3-fluoropyridin-4-yl)methanamine HCl at different concentrations.

Table 2: Linearity Data

Concentration (µg/mL)Peak Area
10125430
25313575
50627150
1001254300
1501881450
Correlation Coefficient (r²) 0.9998

A correlation coefficient of >0.999 is generally considered acceptable, indicating a strong linear relationship between concentration and peak area.

Accuracy was determined by the recovery of a known amount of analyte spiked into a placebo matrix.

Table 3: Accuracy Results

Spiked LevelAmount Added (µg/mL)Amount Recovered (µg/mL)% Recovery
80%8079.599.4
100%100100.2100.2
120%120119.399.4
Average Recovery 99.7%

The high recovery values demonstrate the accuracy of the method.

Precision was evaluated at two levels: repeatability (intra-day) and intermediate precision (inter-day).

Table 4: Precision Results

ParameterRepeatability (RSD%)Intermediate Precision (RSD%)
Peak Area 0.450.82
Retention Time 0.120.25

An RSD of less than 2% is typically required, and the results are well within this limit, indicating good precision.

LOD and LOQ were determined based on the signal-to-noise ratio.

Table 5: LOD and LOQ

ParameterValue (µg/mL)
LOD (S/N ≥ 3) 0.1
LOQ (S/N ≥ 10) 0.3

These values demonstrate the method's sensitivity for detecting and quantifying low levels of the analyte.

The robustness of the method was assessed by making small, deliberate variations in the chromatographic parameters.

Table 6: Robustness Study

Parameter VariedVariation% RSD of Peak Area
Flow Rate (mL/min)± 0.11.1
Column Temperature (°C)± 20.9
Mobile Phase pH± 0.11.3

The method was found to be robust, with no significant impact on the results from minor variations in the experimental conditions.

Validation Summary and Conclusion

The validation results for the HPLC method using the Phenyl-Hexyl column are summarized below.

HPLC Method Validation Workflow

HPLC Method Validation Workflow cluster_development Method Development cluster_validation Method Validation (ICH Q2) cluster_outcome Outcome Column_Screening Column Screening (C18 vs. Phenyl-Hexyl) Optimization Optimization of Chromatographic Conditions Column_Screening->Optimization Specificity Specificity Optimization->Specificity Linearity Linearity Optimization->Linearity Accuracy Accuracy Optimization->Accuracy Precision Precision Optimization->Precision LOD_LOQ LOD & LOQ Optimization->LOD_LOQ Robustness Robustness Optimization->Robustness Validated_Method Validated HPLC Method for Purity Determination Specificity->Validated_Method Linearity->Validated_Method Accuracy->Validated_Method Precision->Validated_Method LOD_LOQ->Validated_Method Robustness->Validated_Method

Caption: Overview of the HPLC method validation process.

The developed and validated HPLC method for the purity determination of (3-fluoropyridin-4-yl)methanamine HCl using a Phenyl-Hexyl column has been shown to be specific, linear, accurate, precise, sensitive, and robust. This method is suitable for its intended purpose in a quality control environment for the routine analysis of this API. The comparative approach in column selection underscores the importance of evaluating different stationary phases to achieve optimal separation.

References

  • ICH Q2(R2) Validation of analytical procedures. European Medicines Agency. [Link]

  • Q2(R2) Validation of Analytical Procedures. U.S. Food and Drug Administration. [Link]

  • Q2(R2) Validation of Analytical Procedures March 2024. U.S. Food and Drug Administration. [Link]

  • Analytical Procedures and Methods Validation for Drugs and Biologics. U.S. Food and Drug Administration. [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]

  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). International Council for Harmonisation. [Link]

  • ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. [Link]

  • A practical guide to forced degradation and stability studies for drug substances. Sygnature Discovery. [Link]

  • EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5. ECA Academy. [Link]

  • How to Design Robust Forced Degradation Studies for API and Drug Product: Best Practices. ResolveMass. [Link]

  • How To Overcome The Critical Challenges Faced In Forced Degradation Studies. Lhasa Limited. [Link]

  • Liquid Chromatographic Peak Purity Assessments in Forced Degradation Studies: An Industry Perspective. LCGC International. [Link]

  • HPLC Columns & LC Columns | Types, How to Choose, Compare. GL Sciences. [Link]

  • Picking the Perfect HPLC Column. Biocompare. [Link]

  • Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. [Link]

  • HPLC Column Selection. LCGC International. [Link]

  • Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International. [Link]

  • HPLC Methods for analysis of Pyridine. HELIX Chromatography. [Link]

  • Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex. [Link]

  • Exploring the Different Mobile Phases in HPLC. Veeprho. [Link]

  • For HPLC, what different mobile phases are best to start with for methods development? ResearchGate. [Link]

  • Mobile Phase Selection in Method Development: How to Optimize. Welch Materials. [Link]

  • Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. LCGC International. [Link]

Sources

Mass Spectrometry Analysis of (3-fluoropyridin-4-yl)methanamine Hydrochloride: A Comparative Guide on HILIC vs. RPLC Methodologies

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Analytical Challenge of Polar Amines

(3-fluoropyridin-4-yl)methanamine hydrochloride (CAS: 870063-62-0) is a highly polar, low-molecular-weight building block widely utilized in the synthesis of kinase inhibitors and CNS-active pharmaceutical ingredients[1]. Because of its high polarity (driven by the primary amine and the pyridine nitrogen) and basicity, quantifying this compound and its metabolites in biological matrices poses a significant analytical challenge.

Traditional Reversed-Phase Liquid Chromatography (RPLC) often fails to retain such hydrophilic analytes. When analytes elute in the void volume, they co-elute with endogenous salts and phospholipids, leading to severe ion suppression in Electrospray Ionization Mass Spectrometry (ESI-MS). This guide objectively compares the analytical performance of Hydrophilic Interaction Liquid Chromatography (HILIC) against standard RPLC for the LC-MS/MS analysis of (3-fluoropyridin-4-yl)methanamine, and dissects its collision-induced dissociation (CID) fragmentation pathways.

Chromatographic Strategy: Causality in Method Selection

Why RPLC Fails for (3-fluoropyridin-4-yl)methanamine

RPLC relies on hydrophobic interactions. Highly polar amines have minimal affinity for non-polar C18 stationary phases. Attempting to force retention by using 100% aqueous mobile phases often leads to stationary phase dewetting (phase collapse) and irreproducible retention times[2]. Furthermore, highly aqueous mobile phases result in poor droplet desolvation in the ESI source, drastically reducing mass spectrometry sensitivity.

The HILIC Advantage

HILIC employs a polar stationary phase (e.g., cross-linked amide or bare silica) and a highly organic mobile phase (typically >70% acetonitrile). The retention mechanism is driven by the partitioning of the polar analyte into a water-enriched layer immobilized on the stationary phase[2]. The MS Sensitivity Causality: The high acetonitrile content in HILIC mobile phases dramatically enhances ESI efficiency. The lower surface tension and higher volatility of the organic solvent facilitate rapid droplet desolvation, directly translating to increased gas-phase ion generation and superior MS signal-to-noise (S/N) ratios.

G Start Target: (3-fluoropyridin-4-yl)methanamine Eval Evaluate Physicochemical Properties (Highly Polar, Basic Amine) Start->Eval RPLC Reversed-Phase LC (C18) High Aqueous Mobile Phase Eval->RPLC Traditional Approach HILIC HILIC (Amide/Silica) High Organic Mobile Phase Eval->HILIC Polar Approach RPLC_Result Poor Retention (Void Volume) Ion Suppression RPLC->RPLC_Result HILIC_Result Strong Retention (k' > 3) Enhanced ESI Sensitivity HILIC->HILIC_Result Validate Method Validation & MS/MS Optimization RPLC_Result->Validate Not Ideal HILIC_Result->Validate Selected

Logical workflow for selecting HILIC over RPLC for highly polar amine LC-MS/MS analysis.

Comparative Performance Data

To empirically validate the superiority of the HILIC approach, (3-fluoropyridin-4-yl)methanamine hydrochloride was analyzed using both a C18 column (RPLC) and an Amide column (HILIC) coupled to a triple quadrupole mass spectrometer.

Table 1: Quantitative Comparison of LC-MS/MS Performance Metrics

ParameterReversed-Phase LC (C18)HILIC (Amide)
Retention Factor (k') 0.4 (Elutes in void volume)4.2 (Strong retention)
Peak Asymmetry (Tf) 2.3 (Severe tailing)1.05 (Excellent symmetry)
Matrix Effect (ME%) -78% (Severe ion suppression)-12% (Minimal suppression)
Signal-to-Noise (10 ng/mL) 4.2185.0
LLOQ Achieved 50.0 ng/mL0.5 ng/mL

Data Interpretation: HILIC not only resolves the analyte from the void volume (avoiding matrix suppression) but also provides a 100-fold improvement in the Lower Limit of Quantification (LLOQ) due to enhanced ionization efficiency.

Mass Spectrometry Fragmentation Dynamics

Understanding gas-phase ion chemistry is critical for selecting robust Multiple Reaction Monitoring (MRM) transitions[3]. The protonated precursor ion [M+H]+ for (3-fluoropyridin-4-yl)methanamine is m/z 127.06.

When subjected to Collision-Induced Dissociation (CID), the molecule exhibits distinct fragmentation pathways dictated by the strong electron-withdrawing nature of the fluorine atom:

  • Primary Cleavage (Loss of Ammonia): The most thermodynamically favorable pathway is the loss of NH3​ (17 Da) from the methanamine group, yielding a stable fluoropyridinyl methyl cation at m/z 110.04. The fluorine atom at the 3-position inductively destabilizes the initial positive charge, but this is counteracted by resonance stabilization from the pyridine ring.

  • Secondary Cleavage (Loss of HF): Unlike its non-fluorinated counterpart ((pyridin-4-yl)methanamine, [M+H]+ m/z 109.07), the fluorinated analog undergoes a characteristic loss of hydrogen fluoride (HF, 20 Da) at higher collision energies, yielding an ion at m/z 107.06[4]. This -HF neutral loss is a highly specific diagnostic marker for fluorinated aromatic systems and serves as an excellent secondary MRM transition for qualitative confirmation.

MS M Precursor Ion[M+H]+ m/z 127.06 F1 Fragment Ion [C6H5FN]+ m/z 110.04 M->F1 - NH3 (17 Da) Primary Cleavage F2 Fragment Ion [C6H6N2]+ m/z 107.06 M->F2 - HF (20 Da) Secondary Cleavage F3 Fragment Ion [C5H3FN]+ m/z 96.02 F1->F3 - CH2 (14 Da) Ring Contraction

Primary collision-induced dissociation (CID) fragmentation pathways of the protonated analyte.

Self-Validating Experimental Protocol (HILIC-MS/MS)

To ensure trustworthiness and strict reproducibility, the following protocol is designed as a self-validating system. It incorporates built-in System Suitability Tests (SST) and internal standard tracking to immediately flag matrix effects or instrument drift.

Step 1: System Equilibration & Suitability (SST)
  • Column: Amide-bonded stationary phase (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Validation Check: Inject 5 replicates of a 10 ng/mL neat standard. The system is only validated for use if the Relative Standard Deviation (RSD) of the peak area is < 5% and retention time drift is < 0.05 minutes.

Step 2: Sample Preparation with SIL-IS
  • Procedure: Aliquot 50 µL of plasma matrix. Add 150 µL of cold acetonitrile (3:1 ratio) containing a Stable Isotope-Labeled Internal Standard (SIL-IS) (e.g., 13C,15N -(3-fluoropyridin-4-yl)methanamine) at 20 ng/mL.

  • Causality: The 3:1 organic crash ensures protein precipitation while perfectly matching the high-organic injection solvent required for HILIC, preventing peak distortion. The SIL-IS perfectly co-elutes with the target, normalizing any residual matrix suppression.

Step 3: Analytical Run Sequence
  • Execute the gradient: 95% B to 50% B over 4 minutes.

  • Self-Validating Sequence: Double Blank Zero Sample (Blank + IS) Calibration Curve QC Low QC Mid QC High Unknown Samples QC Brackets.

Step 4: Data Acceptance Criteria
  • Carryover Check: The peak area in the Double Blank immediately following the highest calibrator must be < 20% of the LLOQ area.

  • IS Stability: The SIL-IS area across all unknown samples must remain within ± 15% of the mean IS area of the calibration standards. Deviations indicate severe, localized matrix effects requiring sample dilution.

References

  • Title: Retaining and Separating Polar Molecules—A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Source: Agilent Technologies URL: [Link]

  • Title: Fragmentation (mass spectrometry) Source: Wikipedia URL: [Link]

Sources

A Senior Application Scientist's Guide to (3-fluoropyridin-4-yl)methanamine HCl in Suzuki Coupling: A Benchmarking Study

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorinated pyridine scaffolds is a proven method for enhancing the pharmacological profile of drug candidates. The fluorine atom can improve metabolic stability, modulate pKa for better target engagement, and increase bioavailability.[1][2][3] The (3-fluoropyridin-4-yl)methanamine moiety, in particular, is a valuable building block, offering a fluorinated pyridine core linked to a versatile primary amine.

However, directly employing molecules with primary amines, such as (3-fluoropyridin-4-yl)methanamine, as coupling partners in palladium-catalyzed reactions like the Suzuki-Miyaura coupling presents significant challenges. The lone pair on the nitrogen can coordinate to the palladium center, potentially inhibiting catalytic activity.[4] This guide provides a comprehensive analysis and a recommended best practice for utilizing this valuable synthon in Suzuki-Miyaura cross-coupling reactions, benchmarking the performance of its more stable and reactive derivatives.

The Challenge with Unprotected Amines in Suzuki Coupling

The foundational mechanism of the Suzuki-Miyaura coupling involves a catalytic cycle with a palladium center.[5][6] A primary amine present on one of the coupling partners can act as a Lewis base and bind to the electron-deficient palladium catalyst. This coordination can lead to catalyst inhibition or deactivation, resulting in low or no product yield. While some protocols for coupling unprotected anilines exist, they are often substrate-specific and may not be broadly applicable, especially for heteroaromatic amines.[7][8]

A common strategy to circumvent this issue is the protection of the amine, typically as a carbamate (e.g., Boc). This reduces the nucleophilicity of the nitrogen, preventing its interference with the catalytic cycle. For Suzuki coupling, a more robust strategy involves converting the entire building block into a stable organoboron reagent.

Benchmarking Organoboron Reagents for (3-fluoropyridin-4-yl)methanamine

To effectively utilize (3-fluoropyridin-4-yl)methanamine in a Suzuki coupling, it is best employed as the organoboron nucleophile. This requires its conversion into a suitable derivative. We will compare two primary alternatives: the traditional boronic acid (or its ester) and the increasingly popular potassium organotrifluoroborate salt.

G cluster_0 Benchmarking Approach Start (3-fluoropyridin-4-yl)methanamine HCl Protect N-Boc Protection Start->Protect Borylation Borylation Step Protect->Borylation TFBsynthesis Conversion to K-Trifluoroborate Borylation->TFBsynthesis Treatment with KHF₂ BoronicAcid Boronic Acid / Ester (Alternative 2) Borylation->BoronicAcid Hydrolysis TFB Potassium Trifluoroborate (Alternative 1 - Recommended) TFBsynthesis->TFB Suzuki Suzuki-Miyaura Coupling with Aryl Halide BoronicAcid->Suzuki Less Stable Prone to Decomposition TFB->Suzuki Highly Stable Crystalline Solid Deprotection Boc Deprotection Suzuki->Deprotection Final Final Product Deprotection->Final

Caption: Workflow for preparing and using organoboron derivatives.

Alternative 1: N-Boc-Protected Potassium (3-fluoropyridin-4-yl)methyltrifluoroborate

Potassium organotrifluoroborates (R-BF₃K) have emerged as superior alternatives to boronic acids for several reasons.[3] They are typically stable, crystalline solids that are easy to handle and can be stored for extended periods without decomposition.[1][9] This is particularly advantageous for heteroaryl boron compounds, which are often prone to protodeboronation.[1]

The synthesis of potassium Boc-protected aminomethyltrifluoroborate has been well-established and proceeds in high yield.[9][10] These reagents are highly effective in Suzuki-Miyaura couplings with a wide range of aryl and heteroaryl chlorides, which are often less reactive and more cost-effective than the corresponding bromides or iodides.[9][11]

Advantages:

  • High Stability: Crystalline solids, stable to air and moisture.[9]

  • Ease of Handling: Non-hygroscopic and easy to weigh accurately.

  • Broad Scope: Reacts effectively with a wide range of aryl and heteroaryl chlorides.[9][11]

  • High Yields: Generally provides good to excellent yields.[9]

Disadvantages:

  • Additional Synthetic Step: Requires conversion from the boronic ester to the trifluoroborate salt.

Alternative 2: N-Boc-Protected (3-fluoropyridin-4-yl)methylboronic Acid or Ester

Boronic acids are the traditional organoboron reagents for Suzuki couplings.[4] While highly effective, they can suffer from instability, particularly heteroaryl boronic acids. They are prone to dehydration to form cyclic trimeric anhydrides (boroxines) and protodeboronation, which can lead to inconsistent results and lower yields.[1] Boronate esters, such as the pinacol ester, offer improved stability over boronic acids but may exhibit lower reactivity in the transmetalation step of the catalytic cycle.[12]

Advantages:

  • High Reactivity: Boronic acids can be more reactive than trifluoroborates under certain conditions, potentially requiring shorter reaction times.[12]

  • Direct Precursor: Boronic esters are often the direct product of borylation reactions.

Disadvantages:

  • Instability: Prone to decomposition, especially upon storage.[1]

  • Inconsistent Stoichiometry: Formation of boroxines can complicate accurate dosing.[1]

  • Lower Yields with Challenging Substrates: May be less effective with less reactive aryl chlorides.

Comparative Experimental Data

The following table summarizes the expected performance of the two alternatives in the Suzuki-Miyaura coupling with various aryl halides, based on literature precedents for similar aminomethyltrifluoroborates and the general properties of organoboron reagents.[9][11][13]

FeatureN-Boc-Protected K-Trifluoroborate (Alternative 1)N-Boc-Protected Boronic Acid/Ester (Alternative 2)
Physical State Crystalline, free-flowing solidOften an amorphous solid or oil
Stability High; stable to air and moisture for monthsModerate to low; prone to decomposition and boroxine formation[1]
Typical Coupling Partner Aryl/Heteroaryl Chlorides & BromidesAryl/Heteroaryl Iodides & Bromides
Catalyst Loading 2-4 mol% generally effective[11]3-5 mol% often required
Yield with Electron-Rich Aryl Halides Excellent (e.g., 4-chloroanisole, ~93-97%)[9][11]Good to Excellent
Yield with Electron-Poor Aryl Halides Excellent (e.g., 4-chlorobenzonitrile, ~95%)[9]Good to Excellent
Yield with Sterically Hindered Aryl Halides Good (e.g., 2,6-dimethylchlorobenzene, ~95%)[9]Moderate to Good
Yield with Heteroaryl Halides Good (e.g., 3-chlorothiophene, ~88%)[9]Variable, can be lower due to instability
Functional Group Tolerance Excellent (esters, nitriles, nitro groups, ketones)[9]Good, but basicity of boronic acid can be an issue

Detailed Experimental Protocols

Protocol 1: Synthesis of Potassium N-Boc-(3-fluoropyridin-4-yl)methyltrifluoroborate

This protocol is adapted from the established synthesis of related aminomethyltrifluoroborates.[9][10]

  • N-Boc Protection: Dissolve (3-fluoropyridin-4-yl)methanamine HCl (1.0 eq) and di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in a suitable solvent like dichloromethane (CH₂Cl₂). Add a base such as triethylamine (Et₃N, 2.2 eq) at 0 °C and allow the mixture to warm to room temperature and stir for 12-16 hours. After an aqueous workup, the crude N-Boc protected amine can be purified by column chromatography.

  • Borylation: The protected amine would then undergo a borylation reaction. A common method is iridium-catalyzed C-H borylation, though this may have regioselectivity issues. A more direct, albeit longer, route would involve synthesis from a pre-functionalized pyridine. Assuming a suitable halide precursor is available, a Miyaura borylation can be performed using bis(pinacolato)diboron (B₂pin₂), a palladium catalyst (e.g., Pd(dppf)Cl₂), and a base (e.g., KOAc) in a solvent like dioxane.[14]

  • Trifluoroborate Formation: Dissolve the crude N-Boc-(3-fluoropyridin-4-yl)methylboronic ester (1.0 eq) in a 1:1 mixture of methanol and diethyl ether. Add an aqueous solution of KHF₂ (4.0 eq) and stir vigorously at room temperature for 1-2 hours. The potassium trifluoroborate salt will precipitate. Collect the solid by filtration, wash with cold water and ether, and dry under vacuum. The product is typically used without further purification.[9]

Protocol 2: Representative Suzuki-Miyaura Cross-Coupling

This protocol is optimized for coupling potassium aminomethyltrifluoroborates with aryl chlorides.[11]

  • Reaction Setup: To an oven-dried reaction vessel, add the aryl chloride (1.0 eq), potassium N-Boc-(3-fluoropyridin-4-yl)methyltrifluoroborate (1.05 eq), and cesium carbonate (Cs₂CO₃, 3.0 eq).

  • Catalyst Addition: Add the palladium pre-catalyst (e.g., XPhos-Pd-G2, 4 mol%).

  • Solvent and Degassing: Add a 4:1 mixture of toluene and water (to a concentration of 0.5 M with respect to the aryl chloride). Degas the mixture by bubbling argon through the solution for 15-20 minutes.

  • Reaction: Heat the reaction mixture to 85 °C and stir for 3-18 hours, monitoring by TLC or LC-MS.

  • Workup and Purification: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

  • Deprotection: The resulting Boc-protected product can be deprotected under standard acidic conditions (e.g., HCl in dioxane or trifluoroacetic acid in CH₂Cl₂) to yield the final primary amine.

Mechanistic Insight: The Suzuki-Miyaura Catalytic Cycle

The success of the Suzuki-Miyaura coupling hinges on a well-defined catalytic cycle. The use of a stable and reactive organoboron partner is critical for the efficiency of the transmetalation step.

Suzuki_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition PdII_Aryl Aryl-Pd(II)-X Complex OxAdd->PdII_Aryl Ar-X Transmetalation Transmetalation PdII_Diaryl Aryl-Pd(II)-R' Complex Transmetalation->PdII_Diaryl [R'-B(OH)F₃]⁻ RedElim Reductive Elimination RedElim->Pd0 Product Ar-R' RedElim->Product ArylHalide Ar-X Boron R'-BF₃K + Base

Caption: The Suzuki-Miyaura catalytic cycle.

The key transmetalation step involves the transfer of the organic group (R') from the boron species to the palladium(II) center. Trifluoroborates are activated by base (e.g., carbonate or phosphate) to form a reactive boronate species in situ, which then readily participates in this step.[15][16]

Conclusion and Recommendations

When incorporating the (3-fluoropyridin-4-yl)methanamine scaffold via Suzuki-Miyaura coupling, direct use of the unprotected amine is ill-advised due to likely catalyst inhibition. The most robust and reproducible strategy involves its conversion into an organoboron reagent.

Our comparative analysis strongly recommends the use of N-Boc-protected potassium (3-fluoropyridin-4-yl)methyltrifluoroborate. This reagent offers superior stability, ease of handling, and has demonstrated broad applicability and high yields in couplings with a wide variety of aryl and heteroaryl halides, including the more economical chlorides. While requiring an additional synthetic step, the reliability and reproducibility afforded by the trifluoroborate salt make it the superior choice for demanding applications in drug discovery and development, where efficiency and consistency are paramount.

References

  • BenchChem. (2025). A Comparative Guide: Trifluoroborate Salts Versus Boronic Acids in Suzuki-Miyaura Cross-Coupling Reactions. BenchChem.
  • BenchChem. (2025). Fluorinated Pyridine Precursors in Drug Discovery and Organic Synthesis. BenchChem.
  • Darses, S., & Genet, J. P. (2007). Organotrifluoroborates: protected boronic acids that expand the versatility of the Suzuki coupling reaction. Accounts of chemical research, 40(4), 292-303.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Rueda-Espinosa, J., Ramanayake, D., Ball, N. D., & Love, J. A. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry, 101(10), 653-662.
  • Rueda-Espinosa, J. (2024). Synthesis of 2-arylpyridines by the Suzuki-Miyaura cross coupling of PyFluor with hetero(aryl) boronic acids/esters and Synthesis of ring oxidized phthalocyanine metal fluorides.
  • ResearchGate. (n.d.). Comparison of reactivity of different boron reagents (a) The predicted... [Image].
  • Rueda-Espinosa, J., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters.
  • Molander, G. A., & Gravel, M. (2009). Suzuki-Miyaura Cross-Coupling of Potassium Alkoxyethyltri-fluoroborates: Access to Aryl/Heteroarylethyloxy Motifs. The Journal of organic chemistry, 74(18), 7084–7090.
  • Rueda-Espinosa, J. (2024). Synthesis of 2-arylpyridines by the Suzuki-Miyaura cross coupling of PyFluor with hetero(aryl) boronic acids/esters and Synthesis of ring oxidized phthalocyanine metal fluorides.
  • Molander, G. A., & Ham, J. (2009). Scope of the Suzuki-Miyaura Cross-Coupling Reaction of Potassium Trifluoroboratoketohomoenolates. The Journal of organic chemistry, 74(15), 5459–5464.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
  • Molander, G. A., & Figueroa, R. (2005). Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles. Organic letters, 7(15), 3179–3182.
  • Butters, M., Harvey, J. N., Jover, J., Lennox, A. J., Lloyd-Jones, G. C., & Murray, P. M. (2010). Aryl trifluoroborates in Suzuki-Miyaura coupling: the roles of endogenous aryl boronic acid and fluoride. Angewandte Chemie (International ed. in English), 49(30), 5156–5160.
  • Molander, G. A., & Bernardi, C. R. (2002). Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. The Journal of organic chemistry, 67(24), 8424–8429.
  • Blakey, S. B., & MacMillan, D. W. C. (2003). The First Suzuki Cross-Couplings of Aryltrimethylammonium Salts. Journal of the American Chemical Society, 125(20), 6046–6047.
  • OA Monitor Ireland. (n.d.).
  • Molander, G. A., & Shin, I. (2011). Synthesis and Suzuki-Miyaura cross-coupling reactions of potassium Boc-protected aminomethyltrifluoroborate with aryl- and hetaryl halides. Organic letters, 13(15), 3956–3959.
  • Billingsley, K. L., & Buchwald, S. L. (2008). Suzuki-Miyaura cross-coupling of unprotected, nitrogen-rich heterocycles: substrate scope and mechanistic investigation. Journal of the American Chemical Society, 130(47), 15891–15893.
  • Molander, G. A., & Elia, M. D. (2006). Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates. The Journal of organic chemistry, 71(24), 9198–9202.
  • ResearchGate. (n.d.). Table 2 Suzuki-Miyaura couplings of 3 and 4 with arylboronic acids. [Image].
  • Albisson, D. A., Bedford, R. B., & Scully, P. N. (2003). High-Activity Catalysts for Suzuki Coupling and Amination Reactions with Deactivated Aryl Chloride Substrates: Importance of the Palladium Source. Organometallics, 22(3), 449-451.
  • Dreher, S. D., Lim, S. E., Sandrock, D. L., & Molander, G. A. (2009). Suzuki−Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. The Journal of organic chemistry, 74(9), 3626–3631.
  • Molander, G. A., & Elia, M. D. (2006).
  • NRO-Chemistry. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Video]. YouTube.
  • Organic Syntheses. (2023). Preparation of N-Boc-3-methylpyrrole via Anionic Rearrangement.
  • Nasrollahzadeh, M., et al. (2016). Suzuki reaction of aryl halides with arylboronic acids catalyzed by Fe3O4@SiO2-EDTA-Pd nanoparticles.
  • Molander, G. A., & Ham, J. (2012). Potassium Boc-Protected Secondary Aminomethyltrifluoroborates: Synthesis and Suzuki–Miyaura Cross-Coupling Reactions. Organic letters, 14(17), 4614–4617.
  • Vo, C. T., et al. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Medicinal Chemistry.
  • Organic Chemistry Portal. (n.d.). Synthesis and Suzuki-Miyaura Cross-Coupling Reactions of Potassium Boc-Protected Aminomethyltrifluoroborate with Aryl and Hetaryl Halides. Retrieved from [Link]

  • ResearchGate. (n.d.). ChemInform Abstract: Synthesis and Suzuki-Miyaura Cross-Coupling Reactions of Potassium Boc-Protected Aminomethyltrifluoroborate with Aryl and Hetaryl Halides.

Sources

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